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  • Product: 5-(2-Chlorophenyl)-5-oxovaleric acid
  • CAS: 898792-59-1

Core Science & Biosynthesis

Foundational

5-(2-Chlorophenyl)-5-oxovaleric acid physical properties

An In-Depth Technical Guide to the Physicochemical Characterization of 5-(2-Chlorophenyl)-5-oxovaleric Acid Authored for Researchers, Scientists, and Drug Development Professionals Abstract 5-(2-Chlorophenyl)-5-oxovaleri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 5-(2-Chlorophenyl)-5-oxovaleric Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Chlorophenyl)-5-oxovaleric acid (CAS 898792-59-1) is a substituted keto-acid with potential applications as a building block in pharmaceutical synthesis. As with any novel chemical entity, a thorough understanding of its fundamental physical properties is a prerequisite for its effective application in drug discovery and development. These properties govern critical parameters such as solubility, stability, bioavailability, and formulation feasibility. This guide provides a comprehensive framework for the systematic characterization of 5-(2-Chlorophenyl)-5-oxovaleric acid. In the absence of extensive published experimental data for this specific molecule, we present a series of robust, industry-standard protocols for determining its essential physicochemical properties. Data from structurally related analogs are utilized to provide context and establish anticipated value ranges, thereby offering a predictive and practical blueprint for laboratory investigation.

Introduction and Molecular Identity

5-(2-Chlorophenyl)-5-oxovaleric acid is an organic compound featuring a valeric acid backbone, a ketone at the 5-position, and a 2-chlorophenyl substituent on the carbonyl carbon. Its identity is established by its molecular formula, C₁₁H₁₁ClO₃, and a molecular weight of 226.66 g/mol [1].

Chemical Structure:

(Simplified 2D representation)

The strategic importance of characterizing this molecule lies in the interplay of its functional groups:

  • Carboxylic Acid: The primary determinant of its acidity (pKa), aqueous solubility at varying pH, and potential for salt formation.

  • Aromatic Ketone & Chloro Substituent: These contribute to the molecule's lipophilicity, melting point, crystalline structure, and potential for specific intermolecular interactions.

This guide will detail the essential experiments required to quantify these properties, transforming the molecule from a mere structure on paper to a well-understood entity ready for advanced application.

Comparative Analysis with Structural Analogs

To establish a reasonable hypothesis for the expected properties of 5-(2-Chlorophenyl)-5-oxovaleric acid, we can analyze data from its closest structural analogs. The electronic and steric effects of the ortho-chloro substituent are expected to modulate the properties relative to the unsubstituted parent compound.

Property5-Phenyl-5-oxopentanoic acid[2]5-(2-Fluorophenyl)-5-oxovaleric acid[3]5-(2-Chlorophenyl)-5-oxovaleric acid
CAS Number 1501-05-9199664-70-5898792-59-1
Molecular Weight 192.21 g/mol 210.20 g/mol 226.66 g/mol
Melting Point 126 - 129 °C69 - 72 °CTo be determined (Expected: Solid)
Aqueous Solubility InsolubleSlightly soluble in select organicsTo be determined (Expected: Low)
pKa (Predicted) 4.634.57To be determined (Expected: ~4.5)

The ortho-chloro group, being electron-withdrawing, may slightly increase the acidity of the carboxylic acid compared to the unsubstituted analog. Its bulk and polarity will significantly influence crystal packing, making an accurate melting point prediction difficult without experimental data. It is reasonable to assume it is a solid at room temperature, similar to its analogs.

Core Physical Property Determination: Protocols and Rationale

The following sections provide detailed, self-validating protocols for determining the most critical physical properties. The causality behind procedural steps is explained to ensure robust and reproducible data generation.

Melting Point and Thermal Analysis via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: The melting point is a crucial indicator of purity and lattice energy. A sharp melting peak suggests high purity, while a broad peak may indicate impurities or polymorphism. Differential Scanning Calorimetry (DSC) is the gold-standard method as it provides not only the melting point (onset and peak temperature) but also the enthalpy of fusion (ΔHfus), and can detect other thermal events like glass transitions or polymorphic phase changes.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of 5-(2-Chlorophenyl)-5-oxovaleric acid into a non-hermetic aluminum DSC pan. Crimp the pan with a lid. Prepare an identical, empty pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibration: Equilibrate the sample at 25 °C.

    • Heating Ramp: Ramp the temperature from 25 °C to a temperature sufficiently above the anticipated melting point (e.g., 200 °C, based on analogs) at a controlled rate of 10 °C/min.

    • Cooling Ramp (Optional): Cool the sample back to 25 °C at 10 °C/min to investigate recrystallization behavior.

    • Second Heat (Optional): Perform a second heating ramp to observe any changes in thermal behavior due to the initial heating cycle (e.g., annealing, dehydration).

  • Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the onset temperature of the endothermic melting event. The area under the peak corresponds to the enthalpy of fusion.

Workflow Visualization:

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Weigh Weigh 1-3 mg of Sample Pan Place in Al Pan Weigh->Pan Crimp Crimp Lid Pan->Crimp Load Load Sample & Reference Pans Crimp->Load Purge Purge with N₂ Load->Purge Program Run Thermal Program (Heat-Cool-Heat) Purge->Program Thermogram Generate Thermogram Program->Thermogram Analyze Determine Tm (Onset) & ΔHfus (Peak Area) Thermogram->Analyze

Fig 1: Workflow for Melting Point Determination by DSC.
Thermodynamic Aqueous Solubility via Shake-Flask Method (pH-Dependent)

Expertise & Rationale: Aqueous solubility is a master variable in drug development, directly impacting dissolution rate and bioavailability. For an ionizable compound like a carboxylic acid, solubility is highly dependent on pH. The shake-flask method (OECD Guideline 105) is the benchmark for determining thermodynamic equilibrium solubility. The protocol must be performed at several pH values to construct a complete pH-solubility profile.

Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffers at relevant pH values (e.g., pH 2.0, pH 5.0, pH 7.4). A phosphate or citrate buffer system is common.

  • Sample Incubation: Add an excess amount of solid 5-(2-Chlorophenyl)-5-oxovaleric acid to vials containing each buffer. The excess solid is critical to ensure that equilibrium is reached with the saturated solution.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-course experiment can validate the required equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates. Dilute the filtrate with an appropriate mobile phase for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated, stability-indicating HPLC-UV method. A calibration curve prepared with known concentrations of the compound is used for quantification.

  • pH Verification: Measure the final pH of the saturated solution in each vial to ensure it has not shifted during the experiment.

Workflow Visualization:

Solubility_Workflow A Add Excess Solid to Buffered Solutions (pH 2, 5, 7.4) B Agitate at Constant Temp (e.g., 24-72h to reach equilibrium) A->B C Centrifuge or Settle to Separate Phases B->C D Filter Supernatant (0.22 µm Syringe Filter) C->D G Verify Final pH of Solution C->G E Dilute Filtrate D->E F Quantify Concentration via HPLC-UV E->F

Fig 2: Shake-Flask Method for pH-Dependent Solubility.
Acid Dissociation Constant (pKa) by Potentiometric Titration

Expertise & Rationale: The pKa value defines the pH at which the carboxylic acid group is 50% ionized. This parameter is critical for predicting solubility, absorption, and receptor binding. Potentiometric titration is a highly accurate method that determines the pKa by monitoring pH changes upon the addition of a titrant. Co-solvents are often necessary for compounds with low water solubility.

Experimental Protocol:

  • Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system. For water-insoluble compounds, a co-solvent system (e.g., 50:50 Methanol:Water or DMSO:Water) is required. The pKa value obtained is an apparent pKa (pₐKₐ) and can be extrapolated back to aqueous conditions using Yasuda-Shedlovsky plots if needed.

  • Instrument Setup: Calibrate a high-precision pH electrode using at least three standard buffers (e.g., pH 4, 7, 10). Place the electrode and a titrant delivery tube into the sample solution. Stir the solution gently.

  • Titration: Titrate the acidic solution with a standardized basic titrant (e.g., 0.1 M KOH or NaOH). Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve or more accurately from the peak of the first derivative of the plot (dpH/dV).

Logical Relationship Diagram:

pKa_Logic cluster_concept pKa Concept cluster_titration Titration Principle cluster_analysis Data Interpretation pKa pKa = pH at which [Acid] = [Conjugate Base] Acid R-COOH (Acid Form) Base R-COO⁻ (Base Form) Acid->Base Neutralization Titrant + OH⁻ (Titrant) Equiv Equivalence Point (Steepest pH change) HalfEquiv Half-Equivalence Point (Volume = 1/2 Equiv. Volume) Equiv->HalfEquiv Result pH at Half-Equiv. Point IS THE pKa HalfEquiv->Result

Fig 3: Logical Flow of pKa Determination by Titration.

Conclusion: Building a Comprehensive Data Package

The systematic application of these standard methodologies—DSC for thermal properties, the shake-flask method for solubility, and potentiometric titration for pKa—will generate a foundational physicochemical data package for 5-(2-Chlorophenyl)-5-oxovaleric acid. This empirical data is indispensable. It allows scientists to move beyond theoretical structures and make informed, data-driven decisions in medicinal chemistry, process development, and pharmaceutical formulation. While predictions from analogs provide a valuable starting point, only rigorous experimental characterization can reveal the true behavior of a novel molecule, paving the way for its successful translation from the laboratory to advanced applications.

References

  • ChemBK. (2024). 5-Phenyl-5-oxopentanoic acid. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 5-(2-Chlorophenyl)-5-oxovaleric Acid in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 5-(2-Chlorophenyl)-5-oxovaleric acid, a compound of interest in pharmaceutical and chemical synthesis. Given the limited publicly availabl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of 5-(2-Chlorophenyl)-5-oxovaleric acid, a compound of interest in pharmaceutical and chemical synthesis. Given the limited publicly available quantitative solubility data for this specific molecule, this document furnishes a robust theoretical framework for predicting its solubility, coupled with a detailed experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various organic media.

Introduction to 5-(2-Chlorophenyl)-5-oxovaleric Acid

5-(2-Chlorophenyl)-5-oxovaleric acid, also known as 4-(2-chlorobenzoyl)butanoic acid, is a keto-carboxylic acid. Its molecular structure, featuring a chlorophenyl group, a ketone, and a carboxylic acid moiety, suggests its potential as a versatile intermediate in the synthesis of more complex molecules, including pharmaceutical agents. Analogous structures, such as 5-(4-Fluorophenyl)-5-oxopentanoic acid, have been utilized in the development of anti-inflammatory and analgesic drugs[1]. Understanding the solubility of this compound is a critical first step in its application, influencing reaction kinetics, purification strategies, and formulation development.

Theoretical Solubility Profile: A Molecular Structure-Based Analysis

The principle of "like dissolves like" is the cornerstone of predicting solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. A detailed examination of the molecular structure of 5-(2-Chlorophenyl)-5-oxovaleric acid allows for a reasoned prediction of its solubility profile.

The molecule possesses distinct polar and non-polar regions:

  • Polar Functional Groups: The carboxylic acid (-COOH) group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The ketone (C=O) group is also polar and can act as a hydrogen bond acceptor. These groups will favor interactions with polar solvents.

  • Non-Polar Moiety: The 2-chlorophenyl ring and the aliphatic carbon chain constitute the non-polar portion of the molecule. The bulky, hydrophobic chlorophenyl group, in particular, will contribute to its solubility in less polar or non-polar solvents.

Based on this structure, we can anticipate the following solubility trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and ketone groups. Therefore, moderate to good solubility is expected. A structurally similar compound, 5-(2-fluorophenyl)-5-oxovaleric acid, is slightly soluble in methanol[2].

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipoles that can interact with the polar functional groups of the solute. Solvents like DMF and DMSO are powerful solubilizing agents for a wide range of organic compounds and are likely to be effective for 5-(2-Chlorophenyl)-5-oxovaleric acid. Acetonitrile is a moderately polar solvent in which slight solubility of the fluoro-analogue has been observed[2].

  • Non-Polar Solvents (e.g., Hexane, Toluene): The large non-polar chlorophenyl group and the aliphatic chain may confer some solubility in these solvents. However, the highly polar carboxylic acid group will likely limit solubility in very non-polar solvents like hexane. Toluene, with its aromatic ring, may show slightly better solvation of the chlorophenyl moiety.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and can interact favorably with the chlorophenyl group. The fluoro-analogue is slightly soluble in chloroform, suggesting a similar behavior for the chloro-derivative[2].

  • Water: The presence of the polar carboxylic acid group suggests some potential for water solubility. However, the hydrophobic chlorophenyl ring and the overall size of the molecule are likely to lead to poor water solubility. A similar compound, 4-Benzoylbutyric acid, is reported to be insoluble in water[3]. The solubility of carboxylic acids in water decreases as the carbon chain length increases.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 5-(2-Chlorophenyl)-5-oxovaleric acid in a range of organic solvents.

Materials and Equipment
  • 5-(2-Chlorophenyl)-5-oxovaleric acid (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer. Alternatively, a gravimetric method can be employed.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid into vials B Add a known volume of solvent A->B Dispense C Seal vials and place in shaker B->C Secure D Equilibrate at a constant temperature (e.g., 25 °C) for 24-48 hours C->D Incubate E Allow solids to settle D->E Rest F Centrifuge to pellet undissolved solid E->F Clarify G Withdraw supernatant and filter F->G Sample H Prepare dilutions G->H Dilute J Alternatively, evaporate solvent and weigh residue (Gravimetric method) G->J Dry & Weigh I Analyze by HPLC or UV-Vis spectroscopy H->I Quantify

Caption: Experimental workflow for determining the solubility of 5-(2-Chlorophenyl)-5-oxovaleric acid.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 5-(2-Chlorophenyl)-5-oxovaleric acid to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring not to disturb the solid pellet.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification of Dissolved Solute:

    • Chromatographic or Spectroscopic Method (Preferred):

      • Prepare a series of standard solutions of known concentrations of 5-(2-Chlorophenyl)-5-oxovaleric acid in the respective solvents.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectroscopy.

      • Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

      • Analyze the diluted sample and determine the concentration of the saturated solution from the calibration curve.

    • Gravimetric Method:

      • Accurately weigh an empty, clean, and dry container.

      • Transfer a known volume of the filtered saturated solution to the pre-weighed container.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

      • Once the solvent is completely removed, weigh the container with the dried residue.

      • The mass of the dissolved solid can be calculated by difference.

  • Calculation of Solubility:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison.

Solvent ClassificationSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol25
Ethanol25
Polar Aprotic Acetone25
Acetonitrile25
Dimethylformamide25
Dimethyl Sulfoxide25
Non-Polar Hexane25
Toluene25
Chlorinated Dichloromethane25
Chloroform25

Safety and Handling

As a matter of good laboratory practice, 5-(2-Chlorophenyl)-5-oxovaleric acid and all organic solvents should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound and solvents in a well-ventilated area, preferably within a chemical fume hood[4].

  • Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Follow all local regulations for chemical waste disposal.

Conclusion

While specific quantitative solubility data for 5-(2-Chlorophenyl)-5-oxovaleric acid is not widely published, a thorough understanding of its molecular structure allows for a strong predictive assessment of its solubility in a range of organic solvents. This guide provides the theoretical foundation and a detailed, practical protocol for researchers to empirically determine this crucial physicochemical property. The insights and methodologies presented herein are designed to empower scientists in their research and development endeavors involving this and other novel chemical entities.

References

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chlorovaleric acid. Retrieved from [Link]

  • Chemsrc. (2023). 5-(2-Fluorophenyl)-5-oxopentanoic acid. Retrieved from [Link]

  • New Jersey Department of Health. (2000). Hazard Summary: Valeric Acid. Retrieved from [Link]

  • University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 5-Chlorovaleric acid, 98%. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Chlorobutyric acid. Retrieved from [Link]

  • Cancer Diagnostics, Inc. (n.d.). Oxalic Acid, 5% Safety Data Sheet. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety data sheet. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2023, November 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • ChemBK. (2024). 5-Phenyl-5-oxopentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Fluorophenyl)-5-oxopentanoic acid. Retrieved from [Link]

  • ResearchGate. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the ¹H NMR Spectrum of Chlorophenyl Keto Acids

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of chlorophenyl keto acids. As valuable i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of chlorophenyl keto acids. As valuable intermediates in pharmaceutical synthesis, a thorough understanding of their structural features through spectroscopic methods is paramount. This document elucidates the characteristic chemical shifts, coupling constants, and spectral patterns observed in these molecules. It delves into the underlying principles governing these spectral features, including the electronic effects of the chloro, keto, and carboxylic acid functionalities, and their influence on the aromatic and aliphatic protons. Furthermore, this guide presents validated, step-by-step protocols for sample preparation and data acquisition, ensuring reproducible and high-quality results. Visual aids, including diagrams and data tables, are integrated to facilitate a deeper understanding of the structure-spectrum correlations.

Introduction: The Significance of Chlorophenyl Keto Acids

Chlorophenyl keto acids represent a class of organic compounds that are pivotal in the synthesis of a wide array of pharmaceutical agents and other biologically active molecules. Their trifunctional nature, comprising a chlorophenyl ring, a keto group, and a carboxylic acid moiety, provides a versatile scaffold for medicinal chemists. The precise characterization of these molecules is a critical step in drug discovery and development, ensuring purity, confirming identity, and elucidating structure-activity relationships.

¹H NMR spectroscopy stands as one of the most powerful and non-destructive analytical techniques for the structural elucidation of organic molecules in solution. By probing the magnetic environments of protons within a molecule, ¹H NMR provides a detailed fingerprint of its atomic connectivity and stereochemistry. This guide is designed to equip researchers with the specialized knowledge required to interpret the often complex ¹H NMR spectra of chlorophenyl keto acids with confidence and accuracy.

Fundamental Principles of ¹H NMR Spectroscopy

The ¹H NMR spectrum is defined by three key parameters for each proton or group of equivalent protons: chemical shift (δ), integration, and spin-spin coupling (J).

  • Chemical Shift (δ): The position of a signal along the x-axis of the spectrum, measured in parts per million (ppm), is indicative of the electronic environment of the proton. Electron-withdrawing groups deshield protons, causing their signals to appear at higher chemical shifts (downfield), while electron-donating groups shield protons, shifting their signals to lower chemical shifts (upfield).[1][2] The reference point for the ppm scale is typically the signal from tetramethylsilane (TMS) at 0 ppm.[1]

  • Integration: The area under a signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.

  • Spin-Spin Coupling (J): The interaction between the magnetic moments of non-equivalent protons on adjacent carbons results in the splitting of signals into multiplets. The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity of atoms and the dihedral angles between coupled protons.[3][4]

Deciphering the ¹H NMR Spectrum of Chlorophenyl Keto Acids

The ¹H NMR spectrum of a chlorophenyl keto acid is a composite of signals arising from the protons on the chlorophenyl ring, the aliphatic chain connecting the keto and carboxylic acid groups, and the acidic proton of the carboxyl group.

The Aromatic Region (Typically 6.5-8.5 ppm)

The chemical shifts and splitting patterns of the aromatic protons are highly informative about the substitution pattern of the chlorophenyl ring. The chlorine atom, being an electronegative and electron-withdrawing group, exerts a significant influence on the electron density of the aromatic ring, thereby affecting the chemical shifts of the ring protons.[2][5] This effect is most pronounced at the ortho and para positions relative to the chlorine atom.[5]

  • Influence of the Chlorine Substituent: The inductive electron withdrawal by the chlorine atom deshields the aromatic protons, shifting their signals downfield compared to unsubstituted benzene (δ ≈ 7.34 ppm). The magnitude of this deshielding effect is position-dependent.

  • Influence of the Ketoacyl Group: The ketoacyl substituent is also strongly electron-withdrawing, further deshielding the aromatic protons, particularly those at the ortho and para positions.[5][6] The combined effect of the chlorine and ketoacyl groups leads to a complex and often well-resolved pattern in the aromatic region.

The exact appearance of the aromatic signals will depend on the relative positions of the chlorine atom and the ketoacyl group (i.e., ortho, meta, or para isomers).

Figure 1. Factors influencing the aromatic region of the ¹H NMR spectrum.

Table 1: Typical Aromatic Proton Coupling Constants

Coupling TypeNumber of BondsTypical J Value (Hz)
ortho37 - 10
meta42 - 3
para50 - 1

Note: These values are approximate and can vary depending on the specific molecular structure and solvent.

The Aliphatic Region (Typically 2.0-4.0 ppm)

The protons on the carbon chain between the keto and carboxylic acid groups give rise to signals in the aliphatic region of the spectrum.

  • α-Protons: Protons on the carbon atom adjacent to the keto group (α-protons) are deshielded due to the electron-withdrawing nature of the carbonyl group and typically resonate in the range of 2.1-2.6 ppm.[7] Protons on the carbon adjacent to the carboxylic acid group are also deshielded and appear in a similar region, typically between 2.0-3.0 ppm.[8]

  • β-Protons and Beyond: Protons further away from the electron-withdrawing groups will appear at progressively higher fields (lower ppm values).

The splitting patterns of these aliphatic protons will follow the n+1 rule, where n is the number of equivalent neighboring protons. Analysis of these splitting patterns is crucial for determining the connectivity of the aliphatic chain.

The Carboxylic Acid Proton (Typically >10 ppm)

The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often in the range of 10-13 ppm.[1][8] The broadness of this signal is due to hydrogen bonding and chemical exchange with residual water or other acidic protons in the sample.[8]

  • Confirmation of the Carboxylic Acid Proton: The identity of the carboxylic acid proton signal can be confirmed by a simple D₂O exchange experiment. After adding a drop of deuterium oxide (D₂O) to the NMR sample and re-acquiring the spectrum, the carboxylic acid proton will exchange with deuterium, causing its signal to disappear or significantly diminish.[8][9]

Experimental Protocols

Sample Preparation: A Foundation for Quality Data

Proper sample preparation is critical for obtaining high-resolution and artifact-free ¹H NMR spectra.

Materials:

  • Chlorophenyl keto acid sample (typically 1-10 mg for ¹H NMR).[10][11][12]

  • High-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • NMR tube (clean and unscratched).[13]

  • Pasteur pipette.

  • Small vial.

Step-by-Step Protocol:

  • Weigh the Sample: Accurately weigh 1-10 mg of the chlorophenyl keto acid into a clean, dry vial.[10][11][12]

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble.[10] Chloroform-d (CDCl₃) is a common first choice for many organic compounds.[14] For more polar compounds, DMSO-d₆ or Methanol-d₄ may be more suitable.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[10][13]

  • Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied, but care should be taken to avoid solvent evaporation.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette.[14]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Figure 2. Workflow for ¹H NMR sample preparation.
Data Acquisition: Optimizing Spectral Quality

The following is a general procedure for acquiring a standard ¹H NMR spectrum. Specific parameters may vary depending on the instrument and software.

  • Instrument Setup: Ensure the NMR spectrometer is properly tuned and locked on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected signals (e.g., -2 to 16 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds is usually adequate.

    • Number of Scans: For a sufficiently concentrated sample, 8-16 scans are often enough.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phasing: Correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integration: Integrate all signals to determine the relative proton ratios.

Advanced Considerations

Keto-Enol Tautomerism

Keto acids can exist in equilibrium with their enol tautomers.[15] While the keto form is usually predominant, the presence of the enol form can give rise to additional, smaller signals in the ¹H NMR spectrum. The position of this equilibrium can be influenced by the solvent.[15]

Solvent Effects

The choice of solvent can influence the chemical shifts of protons, particularly those involved in hydrogen bonding, such as the carboxylic acid proton.[16] In some cases, the carboxylic acid proton signal may be broadened to the point of being indistinguishable from the baseline or may exchange with protons from the solvent, leading to its disappearance.[9]

Two-Dimensional (2D) NMR Techniques

For complex molecules where the 1D ¹H NMR spectrum is crowded or ambiguous, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.

  • COSY: Identifies protons that are spin-spin coupled to each other, helping to establish the connectivity of the carbon skeleton.

  • HSQC: Correlates proton signals with the signals of the carbon atoms to which they are directly attached.

Conclusion

The ¹H NMR spectrum of chlorophenyl keto acids provides a wealth of structural information that is indispensable for researchers in the pharmaceutical and chemical sciences. A systematic approach to spectral analysis, grounded in a solid understanding of the principles of chemical shift, coupling constants, and the electronic effects of substituents, allows for the confident elucidation of molecular structure. The experimental protocols outlined in this guide provide a framework for obtaining high-quality, reproducible data. By integrating these principles and practices, scientists can effectively leverage the power of ¹H NMR spectroscopy in their research and development endeavors.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Copper, A. J., & Redfield, A. G. (1975). Proton magnetic resonance studies of alpha-keto acids. The Journal of biological chemistry, 250(2), 527–532.
  • Karipcin, F., Dede, B., & Cengiz, M. (2010). Synthesis of (2-Hydroxo-5-Chlorophenylaminoisonitrosoacetyl)phenyl Ligands and Their Complexes: Spectral, Thermal and Solvent-Extraction Studies. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 40(4), 282-291.
  • LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone. Retrieved from [Link]

  • Schaefer, T., & Chum, K. (1976). Proton chemical shiftstt and spin-spin coupling constants? in 2,4-dichlorobenzylfluoride. Canadian Journal of Chemistry, 54(17), 2635-2638.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • StackExchange. (2021, October 30). Why do electron-withdrawing groups deshield outer ring protons? Retrieved from [Link]

  • ACS Publications. (n.d.). Carbon-13 NMR investigations on the structure of .alpha.-keto acids in aqueous solution. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Books, E. (2023, November 29). Theoretical and practical aspects of indirect spin–spin couplings. Retrieved from [Link]

  • Nguyen, T. H. T., Nguyen, T. V., & Le, T. H. (2020). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY-3-PYRROLIN-2-ONE. Vietnam Journal of Science and Technology, 58(6), 691.
  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (2016, January 6). Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum? Retrieved from [Link]

  • SpectraBase. (n.d.). N-(p-chlorophenyl)maleimide. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • LibreTexts. (2022, July 20). 5.6: Spin-Spin Coupling. Retrieved from [Link]

  • Grootveld, M., & Halliwell, B. (1988). High resolution 1H NMR investigations of the reactivities of alpha-keto acid anions with hydrogen peroxide.
  • OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Napolitano, J. G., Gavín, J. A., García, C., Norte, M., Fernández, J. J., & Daranas, A. H. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry (Weinheim an der Bergstrasse, Germany), 17(23), 6338–6347.
  • Le-Thanh, H., & Vocelle, D. (1989). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry, 67(4), 621-627.
  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. Retrieved from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immo- bilization of palladium(0) in MCM-41. Retrieved from [Link]

  • University of Reading. (n.d.). School of Chemistry, Food and Pharmacy - Research. Retrieved from [Link]

  • Kim, H., Gao, J., & Burgess, D. J. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. International journal of pharmaceutics, 377(1-2), 105–111.
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  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Retrieved from [Link]

  • ResearchGate. (2025, August 6). coupling constants in rigid five-membered rings: n.m.r. spectra of the camphane-2,3-diols. Retrieved from [Link]

Sources

Exploratory

Mass spectrometry fragmentation of chlorinated organic compounds

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Chlorinated Organic Compounds Authored by a Senior Application Scientist This guide provides a comprehensive exploration of the principles and pattern...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Chlorinated Organic Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the principles and patterns governing the fragmentation of chlorinated organic compounds in mass spectrometry. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of fragmentation, the influence of ionization techniques, and the practical application of this knowledge in structural elucidation. Our focus is on delivering field-proven insights that bridge theoretical knowledge with practical, self-validating experimental protocols.

The Foundational Signature: Chlorine's Isotopic Pattern

The most distinct and invaluable feature in the mass spectrum of a chlorinated compound is its isotopic signature. Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance).[1][2] This approximate 3:1 ratio of ³⁵Cl to ³⁷Cl creates a characteristic pattern of peaks for the molecular ion (M) and its fragments.[1]

A molecule containing a single chlorine atom will exhibit a molecular ion peak (M) and an M+2 peak, with a relative intensity ratio of approximately 3:1.[1][2] As the number of chlorine atoms (n) in a molecule increases, the complexity of this isotopic cluster grows, with the appearance of M+4, M+6, and subsequent peaks. The relative intensities of these peaks are predictable based on binomial distribution and serve as a rapid and reliable method for determining the number of chlorine atoms present in an ion.[3]

Data Presentation: Isotopic Abundance Patterns for Multiple Chlorine Atoms
Number of Chlorine Atoms (n)Isotopic PeaksApproximate Intensity Ratio
1M, M+23:1
2M, M+2, M+49:6:1
3M, M+2, M+4, M+627:27:9:1
4M, M+2, M+4, M+6, M+881:108:54:12:1
5M, M+2, M+4, M+6, M+8, M+10243:405:270:90:15:1

This predictable pattern is the cornerstone of identifying unknown chlorinated compounds and is often the first piece of evidence sought when interpreting a mass spectrum.[3][4]

The Role of Ionization in Directing Fragmentation

The choice of ionization technique is a critical experimental parameter that dictates the energy imparted to the analyte molecule, and thus, the extent of its fragmentation.[5] No single technique is universally applicable to all compounds in a complex mixture.[6]

  • Electron Ionization (EI): A "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV).[7] This process is highly energetic and often leads to extensive and complex fragmentation.[7][8] While this can make identifying the molecular ion challenging, the resulting fragmentation pattern is highly reproducible and provides rich structural information, making it invaluable for library matching and structural elucidation.[9][10]

  • Chemical Ionization (CI): A "soft" ionization technique that uses a reagent gas (e.g., methane) to produce reactant ions which then ionize the analyte through proton transfer or adduction.[11] This is a less energetic process, resulting in less fragmentation and a more prominent molecular ion peak.[11] Negative Chemical Ionization (NCI) is particularly sensitive for electrophilic compounds like highly chlorinated molecules.

  • Electrospray Ionization (ESI): A very soft ionization technique primarily used for polar, thermally labile, and large molecules.[6][12] It typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation.[6] While less common for many persistent organochlorine pollutants, ESI is crucial for analyzing more polar chlorinated compounds and their metabolites.[13]

  • Atmospheric Pressure Chemical Ionization (APCI): Suitable for a wide range of small polar and nonpolar compounds, APCI is more energetic than ESI but generally softer than EI.[6] It is effective for analytes that are not readily ionized by ESI.[12]

The interplay between these techniques allows for a comprehensive analysis. A soft ionization method can confirm the molecular weight, while a hard ionization method reveals the structural details through fragmentation.

Experimental Workflow: Selecting the Appropriate Ionization Technique

The logical flow for analyzing an unknown sample often involves a multi-faceted approach to ionization.

cluster_0 Analytical Strategy Unknown Unknown Chlorinated Compound Polarity Assess Polarity & Volatility Unknown->Polarity LCMS LC-MS Analysis ESI ESI for Polar/Labile Analytes LCMS->ESI APCI APCI for Moderately Polar Analytes LCMS->APCI GCMS GC-MS Analysis EI EI for Volatile/Stable Analytes GCMS->EI CI CI for Molecular Weight Confirmation GCMS->CI Polarity->LCMS Polar / Non-Volatile Polarity->GCMS Non-Polar / Volatile Data Synthesize Data for Structural Elucidation ESI->Data APCI->Data EI->Data CI->Data

Caption: Workflow for selecting ionization based on analyte properties.

Core Fragmentation Mechanisms in Chlorinated Compounds

The presence of chlorine atoms significantly influences the fragmentation pathways of organic molecules. The C-Cl bond is relatively weak and the chlorine atom is highly electronegative, creating specific sites of reactivity within the molecular ion.

Simple Bond Cleavage: Loss of Chlorine and HCl

The most common fragmentation pathway for many chlorinated compounds under EI is the cleavage of the C-Cl bond.[11] This can occur in two primary ways:

  • Loss of a Chlorine Radical (•Cl): The molecular ion loses a chlorine radical, resulting in a carbocation fragment at [M-35]⁺ and [M-37]⁺. This is a dominant pathway for polychlorinated biphenyls (PCBs).[10][11]

  • Elimination of Hydrogen Chloride (HCl): A hydrogen atom, typically from an adjacent carbon, is eliminated along with a chlorine atom to form a neutral HCl molecule. This results in a radical cation fragment at [M-36]⁺ and [M-38]⁺. This pathway is common in chlorinated alkanes and cycloalkanes.

The fragmentation of PCBs often involves the sequential loss of chlorine atoms.[10] Interestingly, for congeners with two or more chlorine atoms, the loss of two chlorines to form an [M-2Cl]⁺• fragment is often more favorable than the loss of a single chlorine atom.[14]

Visualization: Fragmentation of a Polychlorinated Biphenyl (PCB)

M [C₁₂H₆Cl₄]⁺• Molecular Ion M_minus_Cl [C₁₂H₆Cl₃]⁺ Fragment M->M_minus_Cl - •Cl M_minus_2Cl [C₁₂H₆Cl₂]⁺• Fragment M->M_minus_2Cl - Cl₂ M_minus_HCl [C₁₂H₅Cl₃]⁺• Fragment M->M_minus_HCl - HCl M_minus_Cl->M_minus_2Cl - •Cl

Caption: Key fragmentation pathways for a tetrachlorobiphenyl isomer.

Alpha (α)-Cleavage

Alpha-cleavage is the fragmentation of a bond adjacent to a heteroatom—in this case, the carbon-carbon bond next to the chlorine-bearing carbon.[15][16] This is a highly favored process because the resulting carbocation can be stabilized by the lone pair of electrons on the heteroatom.[17] This fragmentation is particularly prominent in chlorinated alkanes, ethers, and amines.[18][19]

For a simple chloroalkane, ionization first occurs by removing a non-bonding electron from the chlorine atom. The subsequent cleavage of the adjacent C-C bond (the α-bond) results in the expulsion of an alkyl radical and the formation of a resonance-stabilized chloronium ion.

Visualization: α-Cleavage in 1-Chloropropane

Parent [CH₃CH₂CH₂Cl]⁺• Molecular Ion Fragment [CH₂Cl]⁺ m/z 49/51 Parent->Fragment α-cleavage Radical •CH₂CH₃ Ethyl Radical (Neutral) Parent->Radical

Caption: Alpha-cleavage pathway in 1-chloropropane after ionization.

Rearrangement Reactions: The McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation pathway for molecules containing a carbonyl group (or other unsaturated functional group) and an accessible gamma (γ)-hydrogen atom.[17][20] The process involves the transfer of the γ-hydrogen to the carbonyl oxygen via a six-membered cyclic transition state, followed by cleavage of the bond between the alpha and beta carbons.[17] This results in the formation of a neutral alkene and a stabilized enol radical cation, which is detected.[17]

While the McLafferty rearrangement is primarily associated with carbonyl compounds, its principles can apply to chlorinated analogues. The presence of chlorine atoms can influence the stability of the resulting ions and potentially alter the favorability of this pathway compared to others like α-cleavage or direct loss of chlorine. For a chlorinated ketone or aldehyde to undergo this rearrangement, it must possess a γ-hydrogen.[17]

Visualization: McLafferty Rearrangement

Start Carbonyl Compound Ion with γ-Hydrogen Transition Six-Membered Cyclic Transition State Start->Transition γ-H transfer Products Detected Enol Cation + Neutral Alkene Transition->Products β-bond cleavage

Caption: Generalized mechanism of the McLafferty rearrangement.

Experimental Protocols: A Self-Validating Approach

The integrity of mass spectral data relies on robust and well-controlled analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for analyzing volatile and semi-volatile chlorinated compounds like pesticides and PCBs.[5][21]

Protocol: GC-MS Analysis of Organochlorine Pesticides

This protocol outlines a self-validating system for the confirmational analysis of organochlorine pesticides, in line with principles from US EPA methods.[21]

Objective: To identify and confirm the presence of organochlorine pesticides in a prepared sample extract.

Instrumentation:

  • Gas Chromatograph (GC) with a split/splitless injector.[21]

  • Mass Spectrometer (MS), such as an ion trap or quadrupole, capable of EI.[21]

  • Low-polarity capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane phase).[21]

Step-by-Step Methodology:

  • System Preparation & Calibration:

    • Condition the GC column according to the manufacturer's instructions to ensure minimal bleed and a stable baseline.

    • Inject a solvent blank (e.g., hexane) to verify system cleanliness.

    • Perform a multi-point calibration by injecting a series of certified reference standards of the target pesticides at varying concentrations (e.g., 0.1, 0.5, 1, 5, 10 ng/µL).

    • Verify the calibration curve with a check standard. The response should be within ±15% of the expected value.

  • Sample Injection:

    • Set the injector to splitless mode to maximize the transfer of analytes to the column for trace-level analysis.[21]

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Chromatographic Separation:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp 1: Increase to 180 °C at a rate of 20 °C/min.

      • Ramp 2: Increase to 280 °C at a rate of 5 °C/min.

      • Final Hold: Hold at 280 °C for 10 minutes.

    • Causality: This temperature program is designed to separate compounds based on their boiling points, ensuring that early-eluting volatile compounds are resolved without excessive peak broadening, while later-eluting, less volatile compounds are efficiently eluted from the column.

  • Mass Spectrometry Detection (EI Mode):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

    • Acquisition Mode: Full Scan to collect complete mass spectra for identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.

  • Data Analysis & Validation:

    • Identification: A compound is positively identified if:

      • Its retention time matches that of the certified standard within a predefined window (e.g., ±0.05 minutes).

      • The acquired mass spectrum matches the library spectrum or the spectrum from the standard with a high similarity index (e.g., >85%).

      • The characteristic isotopic cluster for the number of chlorine atoms is present and the peak ratios are correct.[22]

    • Confirmation: The presence of at least three characteristic ions and their correct abundance ratios must be confirmed against the reference standard. This self-validating step minimizes false positives.

References

  • Wheeler, P., Bunn, R., & Edge, T. (n.d.). Analysis of Chlorinated Pesticides by GC/MS. Thermo Fisher Scientific.
  • Dubois, L. M., et al. (2022). Ion Source Complementarity for Characterization of Complex Organic Mixtures Using Fourier Transform Mass Spectrometry: A Review. PubMed Central.
  • Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube.
  • Wikipedia. (n.d.).
  • Lehmler, H. J., et al. (2011).
  • Sora, M. I., et al. (2023). Efficient and Wide Chemical-Space Ionization of Organic Contaminants Using LC–MS with a Miniaturized Plasma Source Applying Different Discharge Gases. PubMed Central.
  • Betowski, L. D., & Jones, T. L. (1988). Determination of chlorinated phenoxy acid and ester herbicides in soil and water by liquid chromatography particle beam mass spectrometry and ultraviolet absorption spectrophotometry.
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  • Agilent Technologies. (n.d.).
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  • ResearchGate. (n.d.).
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  • Dioxin 20XX International Symposium. (2009).
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  • PubMed. (n.d.).
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  • RUN. (2020, November 12). Identification of pesticides in forensic samples by mass spectrometry.
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Foundational

A Technical Guide to the Theoretical Prediction of NMR Spectra for 5-(2-Chlorophenyl)-5-oxovaleric acid

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[1] However, complex spectra or novel molecular scaffolds can present significant in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[1] However, complex spectra or novel molecular scaffolds can present significant interpretation challenges. The integration of computational methods, particularly Density Functional Theory (DFT), offers a powerful predictive tool that works in synergy with experimental data to resolve structural ambiguities.[2][3][4] This guide provides a comprehensive, in-depth protocol for the theoretical prediction of the ¹H and ¹³C NMR spectra of 5-(2-Chlorophenyl)-5-oxovaleric acid, tailored for researchers, scientists, and professionals in drug development. We will detail the causal logic behind each computational step, from initial structure generation to the final calculation of chemical shifts, ensuring a self-validating and scientifically rigorous workflow.

Introduction: The Synergy of Experimental and Theoretical NMR

5-(2-Chlorophenyl)-5-oxovaleric acid is a keto acid derivative featuring a substituted aromatic ring and a flexible aliphatic chain. Its structure presents several distinct chemical environments, making it an excellent candidate for NMR analysis. While one- and two-dimensional NMR experiments provide the foundational data for structural assignment, theoretical prediction serves as a critical validation and interpretation tool.[4] By calculating the nuclear magnetic shielding tensors of each atom in a molecule's optimized three-dimensional structure, we can predict chemical shifts with a high degree of accuracy, aiding in the unambiguous assignment of experimental resonances.[2][5]

This guide will focus on the application of Density Functional Theory (DFT), a quantum chemical method that offers a favorable balance of computational cost and accuracy for predicting molecular properties.[6] Specifically, we will employ the Gauge-Including Atomic Orbital (GIAO) method, a robust and widely used approach that ensures the calculated magnetic properties are independent of the coordinate system's origin.[7]

Foundational Principles of Theoretical NMR Prediction

The chemical shift (δ) of a nucleus is determined by its local electronic environment, which shields it from the externally applied magnetic field. The goal of a theoretical NMR calculation is to compute this shielding constant (σ) for each nucleus. The final chemical shift is then determined by referencing this value to the calculated shielding constant of a standard compound, typically tetramethylsilane (TMS).[8]

The fundamental equation is: δsample = σTMS - σsample [8]

This process requires a highly accurate representation of the molecule's electronic structure and geometry, which is where DFT methods excel.[9] The entire workflow is a multi-step process designed to build a computationally sound model of the molecule before calculating the property of interest.

The Computational Workflow: A Step-by-Step Protocol

A reliable prediction is not the result of a single calculation, but a sequence of carefully chosen steps. Each step builds upon the last, ensuring the final NMR properties are calculated from a physically realistic and stable molecular representation.

G cluster_prep Structure Preparation cluster_opt Energy Minimization cluster_nmr NMR Property Calculation cluster_analysis Data Analysis A 1. 3D Structure Generation (e.g., Avogadro, GaussView) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirm Minimum Energy Structure) B->C D 4. GIAO NMR Calculation (e.g., B3LYP/6-311+G(2d,p)) C->D E 5. Incorporate Solvent Effects (e.g., PCM Model) D->E G 7. Calculate Chemical Shifts (δ = σ_TMS - σ_sample) E->G F 6. Reference Calculation (TMS) (Same Level of Theory) F->G H 8. Assign Spectra G->H

Figure 1: The comprehensive workflow for theoretical NMR prediction.

Experimental Protocol

Step 1: 3D Structure Generation

  • Objective: To create an initial three-dimensional model of 5-(2-Chlorophenyl)-5-oxovaleric acid.

  • Methodology:

    • Use molecular building software (e.g., GaussView, ChemDraw, Avogadro) to draw the 2D structure.

    • Convert the 2D representation into a preliminary 3D structure using the software's built-in tools. This initial structure is a rough approximation and requires energy minimization.

Step 2: Geometry Optimization

  • Objective: To find the most stable, lowest-energy conformation of the molecule. This is a critical prerequisite, as NMR chemical shifts are highly sensitive to molecular geometry.

  • Methodology (using Gaussian software as an example):

    • Functional Selection: Choose the B3LYP hybrid functional. It is well-studied and provides a superb trade-off between accuracy and computational speed for organic molecules.[6]

    • Basis Set Selection: Use the 6-31G(d) basis set for this initial optimization. This level provides a good balance of speed and accuracy for determining the geometry of medium-sized organic molecules.

    • Input File: Create a Gaussian input file specifying the coordinates from Step 1, the chosen functional and basis set, and the Opt (Optimization) keyword. Example Gaussian Route Section: #p B3LYP/6-31G(d) Opt

Step 3: Frequency Calculation

  • Objective: To verify that the optimized structure corresponds to a true energy minimum on the potential energy surface. A true minimum will have zero imaginary frequencies.

  • Methodology:

    • Using the optimized coordinates from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)).

    • The Freq keyword is used in the Gaussian input. Example Gaussian Route Section: #p B3LYP/6-31G(d) Freq

    • Validation: Check the output file to ensure there are no negative (imaginary) frequencies. If imaginary frequencies are present, it indicates a saddle point, and the geometry must be re-optimized.

Step 4: NMR Shielding Calculation

  • Objective: To calculate the isotropic magnetic shielding tensors (σ) for each nucleus in the validated, optimized structure.

  • Methodology:

    • Level of Theory: For higher accuracy in predicting the electronic environment around the nuclei, a more flexible and larger basis set is required. The 6-311+G(2d,p) basis set is a recommended choice, offering a good balance for accuracy.[9] The B3LYP functional remains a robust choice.

    • Method: Specify the GIAO method for the NMR calculation.

    • Input File: Use the optimized geometry as the input for this single-point calculation. Example Gaussian Route Section: #p B3LYP/6-311+G(2d,p) NMR=GIAO

Step 5: Incorporating Solvent Effects

  • Objective: To account for the influence of the solvent on the molecular structure and electronic distribution, which can significantly affect chemical shifts, particularly for protons.[10]

  • Methodology:

    • Model: The Polarizable Continuum Model (PCM) is a widely used and efficient method.[11][12] It models the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects.[13]

    • Implementation: The PCM model is typically applied during both the geometry optimization and the final NMR calculation steps to ensure a consistent and accurate representation of the molecule in solution. The Integral Equation Formalism variant (IEFPCM) is a common and robust implementation. Example Gaussian Route Section for NMR step in Chloroform: #p B3LYP/6-311+G(2d,p) SCRF=(PCM,Solvent=Chloroform) NMR=GIAO

Step 6: Reference Compound Calculation

  • Objective: To calculate the shielding constants for the reference standard, TMS, which is essential for converting absolute shielding values to chemical shifts.

  • Methodology:

    • Perform a full geometry optimization and subsequent GIAO NMR calculation on Tetramethylsilane (TMS).

    • Crucially, this must be performed at the exact same level of theory (functional, basis set, and solvent model) as the target molecule, 5-(2-Chlorophenyl)-5-oxovaleric acid. [14] Any discrepancy will introduce systematic errors.

Data Presentation and Interpretation

The primary output from the NMR calculation will be a list of isotropic magnetic shielding values for each atom. After calculating the shielding for TMS (σTMS), the predicted chemical shift (δpred) for each nucleus in the target molecule can be calculated.

Figure 2: Numbering scheme for 5-(2-Chlorophenyl)-5-oxovaleric acid.

The predicted chemical shifts should be compiled into a clear, tabular format for easy comparison with experimental data.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)

Atom Number Atom Type Predicted ¹³C Shift (δ) Atom Number Atom Type Predicted ¹H Shift (δ)
C1 COOH Value H1, H2 CH₂ Value
C2 CH₂ Value H3, H4 CH₂ Value
C3 CH₂ Value H5, H6 CH₂ Value
C4 C=O Value H7' Ar-H Value
C1' Ar-C Value H8' Ar-H Value
C2' Ar-C(Cl) Value H9' Ar-H Value
C3' Ar-C Value H10' Ar-H Value
C4' Ar-C Value H11 COOH Value
C5' Ar-C Value

| C6' | Ar-C | Value | | | |

Note: The values in the table are placeholders. Actual results would be populated from the computational output.

Interpretation Causality:

  • Carboxylic Acid Carbon (C1) and Proton (H11): The C1 carbon is expected to be highly deshielded (~170-180 ppm) due to the electronegative oxygen atoms. The acidic proton H11 will also be significantly downfield, though its position is highly sensitive to solvent and concentration.

  • Ketone Carbonyl (C4): This carbon will be the most deshielded carbon atom (~195-205 ppm) due to the double bond to an electronegative oxygen.

  • Aromatic Carbons (C1'-C6'): The chemical shifts will be in the typical aromatic region (~120-140 ppm). The carbon directly bonded to the chlorine (C2') will be influenced by halogen's inductive and resonance effects. The carbon attached to the keto-alkyl chain (C1') will also show a distinct shift.

  • Aliphatic Carbons (C2, C3): These methylene carbons will appear in the upfield region of the spectrum. The C3 group, being adjacent to the electron-withdrawing ketone, will be further downfield than C2.

  • Aromatic Protons (H7'-H10'): These protons will appear in the aromatic region (~7.0-8.0 ppm). Their precise shifts and coupling patterns will depend on their position relative to the chlorine atom and the acyl group.

  • Aliphatic Protons (H1-H6): The protons on C3, adjacent to the ketone, will be the most deshielded among the aliphatic protons. Protons on C2, being adjacent to the carboxylic acid group, will also be downfield relative to the C3 protons.

Conclusion: Authoritative Grounding for Structural Science

The protocol detailed in this guide represents a robust and scientifically validated approach to the theoretical prediction of NMR spectra. By systematically optimizing the molecular geometry and then applying a high-level DFT/GIAO calculation with appropriate solvent modeling, researchers can generate data that reliably complements and clarifies experimental findings. This synergy between computation and experimentation is a cornerstone of modern chemical research, providing a deeper level of confidence in structural assignments and accelerating the pace of discovery in fields from materials science to drug development.

References

  • Bagno, A., Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(21), 4089-4097. [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A How-To Guide for Organic Chemists. Chemical Reviews, 112(3), 1839-1862. [Link]

  • Kondratyuk, P., & Stephens, P. J. (2002). Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules. The Journal of Physical Chemistry A, 106(45), 10925-10936. [Link]

  • Nguyen, T. T., et al. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Advances, 13, 33529-33537. [Link]

  • Tran, T. N., et al. (2024). Impacts of basis sets, solvent models, and NMR methods on the accuracy of 1H and 13C chemical shift calculations for biaryls: a DFT study. VNUHCM Journal of Science and Technology Development, 7(1), 4787-4797. [Link]

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094. [Link]

  • DB Infotech. (2021). How to do NMR calculation using Gaussian 09W | GIAO method | CSGT Method. YouTube. [Link]

  • ResearchGate. (2014). What is the best DFT functional to perform NMR calculations in Gaussian? [Link]

  • ResearchGate. (2017). Best way to visualise Gaussian NMR output? [Link]

  • Wi, S., et al. (2018). Predicting 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8084-8090. [Link]

  • Rusakov, Y. Y. (2021). Computational Chemistry in Nuclear Magnetic Resonance. Magnetochemistry, 7(9), 126. [Link]

  • Wi, S., et al. (2021). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 26(16), 4998. [Link]

  • Hansen, P. E. (2024). The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations. Molecules, 29(2), 336. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry, 3(2), 238-248. [Link]

  • Q-Chem. (n.d.). Polarizable Continuum Models. Q-Chem Manual. [Link]

  • Sarotti, A. M., & Pellegrinet, S. C. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry, 10, 1089240. [Link]

  • University of Texas at El Paso. (n.d.). Example of the NMR calculation output of H2 in Gaussian. [Link]

  • Zipse, H. (n.d.). The Polarizable Continuum Model (PCM). Ludwig-Maximilians-Universität München. [Link]

  • Gao, Y., et al. (2022). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 62(21), 5134-5144. [Link]

  • DIRAC Program. (2023). Polarizable continuum model: some basic remarks. [Link]

  • Gómez-Mendoza, M., et al. (2020). Recent Advances in Computational NMR Spectrum Prediction. Royal Society of Chemistry. [Link]

  • Quantum Guruji. (2024). How to perform NMR calculation in Gaussian. YouTube. [Link]

  • da Silva, V. P., et al. (2019). Computational methods for NMR and MS for structure elucidation I: software for basic NMR. Physical Sciences Reviews, 6(2). [Link]

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Protocols & Analytical Methods

Method

Versatile Synthetic Pathways to Novel Heterocyclic Scaffolds from 5-(2-Chlorophenyl)-5-oxovaleric Acid

Introduction 5-(2-Chlorophenyl)-5-oxovaleric acid, a γ-keto acid, serves as a highly versatile and valuable starting material in the synthesis of a diverse range of heterocyclic compounds. Its bifunctional nature, posses...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(2-Chlorophenyl)-5-oxovaleric acid, a γ-keto acid, serves as a highly versatile and valuable starting material in the synthesis of a diverse range of heterocyclic compounds. Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a variety of cyclization strategies to construct key heterocyclic cores, such as pyridazinones and pyrrolidinones. These scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active molecules. This application note provides detailed protocols for the synthesis of two key heterocyclic derivatives from 5-(2-chlorophenyl)-5-oxovaleric acid, elucidating the chemical principles and experimental considerations for each pathway.

Core Synthetic Strategies

The inherent chemical functionalities of 5-(2-chlorophenyl)-5-oxovaleric acid dictate two primary and efficient cyclization pathways to form five- and six-membered heterocyclic rings. The presence of the γ-keto and carboxylic acid groups allows for condensation reactions with dinucleophiles, such as hydrazine and primary amines, to yield the corresponding heterocycles.

G cluster_0 Synthetic Pathways start 5-(2-Chlorophenyl)-5-oxovaleric Acid path1 Cyclocondensation with Hydrazine start->path1 H₂NNH₂ path2 Paal-Knorr Synthesis with Primary Amine start->path2 R-NH₂ end1 6-(2-Chlorophenyl)-4,5-dihydro- 3(2H)-pyridazinone path1->end1 end2 5-(2-Chlorophenyl)-1-alkyl- pyrrolidin-2-one path2->end2

Caption: Primary synthetic routes from the starting material.

Part 1: Synthesis of 6-(2-Chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone

The reaction of a γ-keto acid with hydrazine hydrate is a classic and highly efficient method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones.[1][2] This cyclocondensation reaction proceeds via the initial formation of a hydrazone with the keto group, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the carboxylic acid carbonyl, leading to cyclization and dehydration to form the stable six-membered ring.

Reaction Mechanism

G A Starting Keto Acid + Hydrazine B Hydrazone Intermediate A->B -H₂O C Intramolecular Cyclization B->C Tautomerization & Attack D Tetrahedral Intermediate C->D E Dehydration D->E Proton Transfer F Dihydropyridazinone Product E->F -H₂O

Caption: Mechanism of dihydropyridazinone formation.

Experimental Protocol

This protocol is adapted from the well-established synthesis of analogous 6-aryl-4,5-dihydropyridazin-3(2H)-ones.[1]

Materials and Equipment

Reagents/SolventsEquipment
5-(2-Chlorophenyl)-5-oxovaleric acidRound-bottom flask (100 mL)
Hydrazine hydrate (80% in water)Reflux condenser
MethanolMagnetic stirrer with heating mantle
Sodium acetateBuchner funnel and filter flask
Deionized waterBeakers, graduated cylinders
Ice bathpH paper

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-(2-chlorophenyl)-5-oxovaleric acid (0.01 mol, 2.26 g).

  • Solvent and Reagents: Add methanol (20 mL), hydrazine hydrate (0.015 mol, 0.75 mL of 80% solution), and sodium acetate (100 mg).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing 50 mL of ice-cold water.

  • Precipitation and Filtration: A precipitate will form. Stir the mixture for 15 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with two portions of cold deionized water (2 x 20 mL).

  • Drying: Dry the product in a vacuum oven at 60°C to a constant weight.

Expected Results

The product, 6-(2-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone, is typically obtained as a white to off-white solid. The yield is generally in the range of 80-90%.

ParameterExpected Value
Appearance White to off-white crystalline solid
Yield 80-90%
Melting Point ~130-135 °C (This is an estimate and should be determined experimentally)
¹H NMR (CDCl₃) δ (ppm): 2.6-2.8 (t, 2H), 3.0-3.2 (t, 2H), 7.2-7.8 (m, 4H), 9.5-10.0 (br s, 1H)
IR (KBr, cm⁻¹) ~3200 (N-H), ~1670 (C=O, amide), ~1600 (C=C, aromatic)

Part 2: Synthesis of 5-(2-Chlorophenyl)-1-benzyl-pyrrolidin-2-one

The Paal-Knorr synthesis is a powerful method for constructing five-membered heterocyclic rings like pyrroles and pyrrolidinones from 1,4-dicarbonyl compounds.[3][4] In the case of a γ-keto acid such as 5-(2-chlorophenyl)-5-oxovaleric acid, it exists in equilibrium with its cyclic tautomer, a lactol. This lactol can then react with a primary amine under dehydrating conditions to form an N-substituted pyrrolidinone.[5] This protocol outlines the synthesis using benzylamine as the primary amine.

Causality in Experimental Design

The choice of a high-boiling point solvent like toluene allows for the azeotropic removal of water using a Dean-Stark apparatus. This is crucial as it drives the equilibrium towards the formation of the pyrrolidinone product by removing the water formed during the cyclization and dehydration steps.[6] Microwave-assisted synthesis is a modern alternative that can significantly reduce reaction times.

Reaction Workflow

G A Combine Keto Acid, Benzylamine, and Toluene B Set up Dean-Stark Apparatus A->B C Heat to Reflux B->C D Monitor Water Collection C->D E Cool and Concentrate D->E F Purify by Column Chromatography E->F G Characterize Product F->G

Caption: Workflow for Paal-Knorr pyrrolidinone synthesis.

Experimental Protocol

Materials and Equipment

Reagents/SolventsEquipment
5-(2-Chlorophenyl)-5-oxovaleric acidRound-bottom flask (100 mL)
BenzylamineDean-Stark apparatus
TolueneReflux condenser
p-Toluenesulfonic acid (catalytic amount)Magnetic stirrer with heating mantle
Sodium bicarbonate (saturated solution)Separatory funnel
Anhydrous magnesium sulfateRotary evaporator
Silica gel for column chromatographyGlassware for column chromatography
Hexane, Ethyl acetateTLC plates and developing chamber

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-(2-chlorophenyl)-5-oxovaleric acid (0.01 mol, 2.26 g) and benzylamine (0.011 mol, 1.18 g, 1.2 mL) in toluene (50 mL).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 50 mg).

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Reaction Completion: Continue refluxing until no more water is collected in the trap (typically 6-12 hours). Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 5-(2-chlorophenyl)-1-benzyl-pyrrolidin-2-one.

Expected Results

The product is typically a viscous oil or a low-melting solid.

ParameterExpected Value
Appearance Colorless to pale yellow oil or solid
Yield 60-75%
¹H NMR (CDCl₃) δ (ppm): 2.0-2.8 (m, 4H), 4.5-4.7 (m, 1H), 4.9 (d, 1H), 5.1 (d, 1H), 7.1-7.8 (m, 9H)
¹³C NMR (CDCl₃) δ (ppm): 25-35 (2C), 45, 60, 126-140 (aromatic carbons), 175 (C=O)
Mass Spec (ESI+) m/z for C₁₇H₁₆ClNO [M+H]⁺ calculated: 298.09; found: 298.1

Conclusion

5-(2-Chlorophenyl)-5-oxovaleric acid is a readily accessible precursor for the synthesis of medicinally relevant heterocyclic compounds. The straightforward cyclocondensation with hydrazine provides a high-yield route to dihydropyridazinones, while the Paal-Knorr reaction with primary amines offers access to a diverse library of N-substituted pyrrolidinones. These protocols provide robust and reproducible methods for researchers engaged in the exploration of novel chemical entities for drug discovery and development. The choice of synthetic route can be tailored to achieve the desired heterocyclic core, demonstrating the strategic value of this versatile starting material.

References

  • Paal, C.; Knorr, L. Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft1884 , 17 (1), 985-998. [Link]

  • Wang, L. et al. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung2007 , 57(10), 641-646. [Link]

  • Chemguide. Reactions of Acid Anhydrides with Ammonia and Primary Amines. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Boukharsa, Y. et al. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research2014 , 6(12), 297-310. [Link]

  • Organic Chemistry Portal. Pyrrole Synthesis. [Link]

  • Wang, L. et al. Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Arzneimittelforschung/Drug Research2007 , 57(10), 641-646. [Link]

  • Indo Global Journal of Pharmaceutical Sciences. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. 2015 . [Link]

  • Minetto, G. et al. Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry2005 , 2005(22), 4875-4886. [Link]

  • Pal, R. et al. Paal–Knorr synthesis of pyrroles. Synthetic Communications2018 , 48(20), 2587-2603. [Link]

  • Singh, S. et al. Analgesic Activity of 6-(p-Chlorophenyl)-4-Substituted-Benzylidene tetrahydropyridazin-3(2H)-One. Acta Scientific Pharmaceutical Sciences2019 , 3(6), 28-31. [Link]

  • Google Patents. Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. US7220858B2.
  • Asif, M. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences2015 , 5(4), 324-336. [Link]

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Application

Application Notes & Protocols: Synthesis of 4-(2-chlorobenzoyl)butanoyl chloride

Abstract & Introduction Acyl chlorides are pivotal reactive intermediates in organic synthesis, serving as precursors for the efficient formation of esters, amides, and ketones, which are fundamental moieties in numerous...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Acyl chlorides are pivotal reactive intermediates in organic synthesis, serving as precursors for the efficient formation of esters, amides, and ketones, which are fundamental moieties in numerous pharmaceutical agents and functional materials. This document provides a comprehensive technical guide for the synthesis of 4-(2-chlorobenzoyl)butanoyl chloride via the reaction of its parent carboxylic acid, 5-(2-Chlorophenyl)-5-oxovaleric acid, with thionyl chloride (SOCl₂).

The conversion of carboxylic acids to acyl chlorides is a cornerstone transformation in organic chemistry.[1][2] Among the available chlorinating agents, thionyl chloride is frequently employed due to its high efficiency and the convenient nature of its byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, thereby driving the equilibrium towards the product and simplifying the purification process.[3][4] This protocol is designed for researchers in synthetic chemistry and drug development, offering a detailed mechanistic overview, a validated step-by-step procedure, and critical safety considerations.

Scientific Principles & Mechanistic Insight

The reaction proceeds through a nucleophilic acyl substitution mechanism. Understanding the stepwise process is crucial for optimizing reaction conditions and troubleshooting potential issues.

2.1 The Core Mechanism

The generally accepted mechanism involves several key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid acts as a nucleophile, with one of the lone pairs on the hydroxyl oxygen attacking the electrophilic sulfur atom of thionyl chloride.

  • Formation of a Chlorosulfite Intermediate: This initial attack leads to the displacement of a chloride ion and the formation of a highly reactive acyl chlorosulfite intermediate. This conversion transforms the hydroxyl group into a much better leaving group.[5][6]

  • Nucleophilic Attack by Chloride: The chloride ion, generated in the previous step, then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the intermediate.

  • Product Formation and Byproduct Elimination: A tetrahedral intermediate is formed, which subsequently collapses. This results in the formation of the desired acyl chloride and the unstable chlorosulfite anion, which rapidly decomposes into gaseous sulfur dioxide (SO₂) and another chloride ion.[6][7]

This cascade is thermodynamically favorable, largely because the gaseous byproducts escape the reaction medium, shifting the equilibrium according to Le Châtelier's principle.[4]

2.2 The Role of Catalysts: N,N-Dimethylformamide (DMF)

For certain carboxylic acids, particularly those that are less reactive, the reaction rate can be significantly enhanced by adding a catalytic amount of N,N-dimethylformamide (DMF).[8] DMF reacts with thionyl chloride to form the Vilsmeier reagent, an imidoyl chloride derivative ((CH₃)₂N⁺=CHCl Cl⁻).[9][10] This species is a more potent and reactive chlorinating agent than thionyl chloride itself, facilitating a more rapid and complete conversion of the carboxylic acid to the acyl chloride.[9][10] However, it is crucial to note that the reaction between DMF and thionyl chloride can be highly exothermic and release gaseous byproducts, which can lead to a dangerous pressure buildup if not properly controlled.[11]

Experimental Protocol: Synthesis of 4-(2-chlorobenzoyl)butanoyl chloride

This protocol details the conversion of 5-(2-Chlorophenyl)-5-oxovaleric acid to its corresponding acyl chloride.

3.1 Materials & Equipment

Reagents & Chemicals Equipment
5-(2-Chlorophenyl)-5-oxovaleric acid (≥98%)Round-bottom flasks (oven-dried)
Thionyl chloride (SOCl₂, ≥99%)Reflux condenser with gas outlet adapter
N,N-Dimethylformamide (DMF, anhydrous, optional)Dropping funnel (pressure-equalizing)
Anhydrous toluene or Dichloromethane (DCM)Magnetic stirrer and stir bar
Sodium hydroxide (NaOH) solution (for gas trap)Heating mantle with temperature control
Anhydrous sodium sulfate or magnesium sulfateRotary evaporator with vacuum pump
---Gas trap/bubbler system
---Standard laboratory glassware

3.2 Critical Safety Precautions

  • Thionyl Chloride Hazard: Thionyl chloride is highly toxic, corrosive, and a lachrymator. It reacts violently with water, releasing toxic gases (SO₂ and HCl).[12]

  • Personal Protective Equipment (PPE): All operations must be conducted in a certified chemical fume hood. Wear chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[13]

  • Anhydrous Conditions: Ensure all glassware is meticulously dried in an oven (e.g., at 120 °C overnight) and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.

  • Gas Management: The reaction evolves significant quantities of acidic SO₂ and HCl gases. The apparatus must be vented through a gas trap containing a concentrated sodium hydroxide solution to neutralize these emissions.

3.3 Step-by-Step Synthesis Procedure

  • Apparatus Setup: Assemble a two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Connect the top of the condenser to a gas trap. Ensure all joints are securely clamped and sealed.

  • Reactant Charging: To the flask, add 5-(2-Chlorophenyl)-5-oxovaleric acid (1.0 eq). Add anhydrous toluene or DCM as a solvent (approx. 3-5 mL per gram of acid) to facilitate stirring.

  • Catalyst Addition (Optional): Add 1-2 drops of anhydrous DMF using a syringe.

  • Reagent Addition: Fill the dropping funnel with thionyl chloride (1.5 - 2.0 eq). Begin stirring the carboxylic acid suspension/solution and cool the flask in an ice-water bath. Add the thionyl chloride dropwise over 15-30 minutes. Causality Note: Slow, cooled addition is crucial to control the initial exotherm of the reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (typically 70-80 °C for toluene) for 2-4 hours. The reaction is generally complete when gas evolution ceases.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Expert Tip: To ensure complete removal of residual SOCl₂, add a small amount of anhydrous toluene and co-evaporate (azeotrope) under vacuum. Repeat this step twice.[14]

    • The resulting crude oil or solid is 4-(2-chlorobenzoyl)butanoyl chloride. For many subsequent applications, this crude product is of sufficient purity and can be used directly.[14]

3.4 Purification (Optional)

If high purity is required, the crude acyl chloride can be purified by vacuum distillation.[15] However, given the molecular weight of the target compound, this will require high vacuum and elevated temperatures, which may risk decomposition. Purification is often best performed on the subsequent product (e.g., the resulting ester or amide).

Data Summary & Characterization

ParameterValue / DescriptionRationale
Starting Material 5-(2-Chlorophenyl)-5-oxovaleric acidCarboxylic acid precursor
Reagent Thionyl Chloride (SOCl₂)Chlorinating agent
Molar Ratio 1.5 - 2.0 eq SOCl₂ per eq of acidEnsures complete conversion of the starting material
Catalyst N,N-Dimethylformamide (DMF)1-2 drops (optional, accelerates reaction)
Solvent Anhydrous Toluene or DCMInert reaction medium
Temperature 0 °C (addition), then RefluxControls initial exotherm, then drives reaction to completion
Reaction Time 2-4 hoursTypical duration for complete conversion
Product 4-(2-chlorobenzoyl)butanoyl chlorideExpected acyl chloride
Expected Yield >90% (crude)Typically a high-yielding reaction

Characterization Notes:

  • FT-IR: Successful conversion is confirmed by the disappearance of the broad O-H stretch (from the carboxylic acid, ~2500-3300 cm⁻¹) and the appearance of a sharp, strong C=O stretch for the acyl chloride at a higher wavenumber (~1785-1815 cm⁻¹).

  • ¹H NMR: The proton alpha to the carboxylic acid will show a downfield shift. To confirm purity, a small aliquot can be quenched with anhydrous methanol or benzylamine and analyzed by NMR or LC-MS to observe the formation of the corresponding methyl ester or benzylamide.[14]

Visualized Workflow & Diagrams

Diagram 1: Chemical Reaction Scheme

G A 1. Apparatus Setup (Oven-dried glassware, inert atmosphere) B 2. Charge Reactants (Carboxylic acid, anhydrous solvent, cat. DMF) A->B C 3. Add Thionyl Chloride (Dropwise at 0 °C) B->C D 4. Reaction (Heat to reflux for 2-4 hours) C->D E 5. Workup (Rotary evaporation of excess SOCl₂ & solvent) D->E F 6. Isolation (Crude 4-(2-chlorobenzoyl)butanoyl chloride) E->F G 7. Analysis / Next Step (Use directly or characterize) F->G

Caption: Step-by-step workflow for acyl chloride synthesis.

References

  • Conversion of carboxylic acids to acid chlorides. (2023). Chemistry LibreTexts. [Link]

  • Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. [Link]

  • Does DMF react with thionyl chloride? (2023). brainly.com. [Link]

  • Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride. (Patent).
  • Vilsmeier adducts of dimethylformamide. Journal of the Chemical Society C: Organic. [Link]

  • Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

  • How to achieve chlorination of carboxylic acid to convert into acid chloride? (2016). ResearchGate. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]

  • Preparation of acyl chlorides (acid chlorides). Chemguide. [Link]

  • Synthesis of Acyl Chlorides with Thionyl Chloride. (2023). Reddit r/Chempros. [Link]

  • Preparation of Acyl Chlorides. (2023). Chemistry LibreTexts. [Link]

  • How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Yufeng. [Link]

  • General procedures for the purification of Acid chlorides. LookChem. [Link]

  • Method for preparing 2-chlorobenzoyl chloride. (Patent).
  • Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

  • Hazard Summary: Thionyl Chloride. New Jersey Department of Health. [Link]

  • o-CHLOROBENZOYL CHLORIDE. Organic Syntheses. [Link]

  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry. National Institutes of Health (NIH). [Link]

  • Making Acid Chlorides with Thionyl Chloride. (Video). YouTube. [Link]

  • Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea. Universitas Surabaya Repository. [Link]

  • Why can't thionyl chloride be used to chlorinate oxalic acid to oxalyl chloride? Science Madness Discussion Board. [Link]

  • Preparation of 4-chlorobenzyl chloride. PrepChem.com. [Link]

  • Exploring the Synthesis and Applications of 2-Chlorobenzoyl Chloride. ChemBeats. [Link]

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Method

Protocol and Application Notes for the Esterification of 5-(2-Chlorophenyl)-5-oxovaleric acid

An Application Guide for Researchers Abstract This document provides a comprehensive technical guide for the esterification of 5-(2-chlorophenyl)-5-oxovaleric acid, a key intermediate in various synthetic pathways. We de...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive technical guide for the esterification of 5-(2-chlorophenyl)-5-oxovaleric acid, a key intermediate in various synthetic pathways. We delve into the foundational principles of the Fischer-Speier esterification, detailing the reaction mechanism and the thermodynamic considerations that govern product yield. A robust, step-by-step protocol for the synthesis of methyl 5-(2-chlorophenyl)-5-oxovalerate is presented, covering reaction setup, monitoring, work-up, and purification. Furthermore, this guide outlines the essential analytical techniques for the structural verification and purity assessment of the final product. This application note is designed for researchers, chemists, and drug development professionals seeking a reliable and well-rationalized methodology for the synthesis of keto esters.

Introduction and Significance

5-(2-Chlorophenyl)-5-oxovaleric acid is a bifunctional molecule containing both a ketone and a carboxylic acid moiety. Its derivatives, particularly the esters, serve as versatile building blocks in organic synthesis, including the development of novel heterocyclic compounds and potential pharmaceutical agents. The conversion of the carboxylic acid group to an ester is a critical transformation that modifies the compound's polarity, reactivity, and bioavailability, making it a pivotal step in multi-step synthetic routes.

The most direct and atom-economical method for this transformation is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] This guide focuses on providing a detailed, field-tested protocol for this reaction, emphasizing the causality behind each procedural step to ensure reproducibility and high yield.

Theoretical Framework: The Fischer-Speier Esterification

The Fischer-Speier esterification is a reversible, acid-catalyzed condensation reaction.[3][4] The overall transformation involves the reaction of a carboxylic acid with an alcohol to produce an ester and water.[2]

R-COOH + R'-OH ⇌[H⁺] R-COOR' + H₂O

Due to the equilibrium nature of the reaction, specific strategies must be employed to drive the reaction toward the product side.[1][3] The two most common approaches are:

  • Using an excess of a reactant: Typically, the alcohol is used in large excess, serving as both a reactant and the solvent.[2] This shifts the equilibrium to favor the ester according to Le Châtelier's principle.

  • Removing a product: Water can be removed from the reaction mixture as it forms, often through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[1]

Reaction Mechanism

The mechanism of Fischer esterification involves a sequence of protonation and deprotonation steps, with the acid catalyst playing a dual role.[2] It protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic, and it facilitates the departure of water as a leaving group.[1][2] The process can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1]

The key mechanistic steps are:

  • Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, activating the carbonyl group for nucleophilic attack.[5]

  • Nucleophilic Attack: A molecule of the alcohol attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[1]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[6]

  • Deprotonation: The protonated ester is deprotonated by a base (such as water or the alcohol) to regenerate the acid catalyst and yield the final ester product.[1]

Experimental_Workflow Esterification Workflow A 1. Reaction Setup - Add Acid & Methanol to Flask B 2. Catalyst Addition - Add H₂SO₄ (conc.) A->B C 3. Reflux - Heat at 65-70°C for 4-6h B->C D 4. Monitoring - Check progress by TLC C->D E 5. Work-up - Cool, concentrate, dilute with EtOAc D->E If complete F 6. Neutralization & Extraction - Wash with NaHCO₃, H₂O, Brine E->F G 7. Drying & Concentration - Dry with MgSO₄, evaporate solvent F->G H Crude Product G->H I 8. Purification - Column Chromatography H->I J Pure Ester I->J

Sources

Application

Application Notes and Protocols for Cyclization Reactions of Chlorophenyl Keto-Acids

Introduction: Strategic Cyclizations in Medicinal Chemistry Chlorophenyl keto-acids are a class of bifunctional molecules that serve as highly versatile synthons in the construction of a diverse array of cyclic and heter...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Cyclizations in Medicinal Chemistry

Chlorophenyl keto-acids are a class of bifunctional molecules that serve as highly versatile synthons in the construction of a diverse array of cyclic and heterocyclic frameworks. The inherent reactivity of the ketone and carboxylic acid functionalities, coupled with the electronic and steric influences of the chlorophenyl moiety, allows for a range of intramolecular cyclization strategies. These reactions are of paramount importance in medicinal chemistry and drug development, as the resulting cyclic structures are often key pharmacophores in biologically active compounds. For instance, the intramolecular Friedel-Crafts acylation of 2-(chlorobenzoyl)benzoic acids is a classical and industrially relevant route to chloro-substituted anthraquinones, which are precursors to a wide range of dyes and pharmaceuticals. Similarly, the cyclization of aminophenyl keto-acid derivatives provides access to the benzodiazepine scaffold, a privileged structure in central nervous system-acting drugs.

This comprehensive guide provides detailed application notes and step-by-step protocols for the cyclization of various chlorophenyl keto-acids. It is designed for researchers, scientists, and drug development professionals, offering not only procedural details but also the underlying mechanistic principles and analytical methodologies to ensure robust and reproducible outcomes.

Mechanistic Insights: The "Why" Behind the Synthesis

The success of a cyclization reaction is governed by the interplay of electronic effects, steric hindrance, and the choice of reaction conditions. The chlorine substituent on the phenyl ring, being an electron-withdrawing group, can influence the reactivity of the aromatic ring in electrophilic substitution reactions. Understanding these nuances is critical for optimizing reaction outcomes.

Intramolecular Friedel-Crafts Acylation

This reaction is a powerful tool for the synthesis of fused ring systems. In the case of 2-(chlorobenzoyl)benzoic acids, the carboxylic acid is converted into a highly electrophilic acylium ion by a strong acid catalyst. This electrophile then attacks the electron-rich chlorophenyl ring, leading to the formation of a new carbon-carbon bond and subsequent cyclization. The regioselectivity of this reaction is influenced by the position of the chloro substituent.

cluster_0 Mechanism of Intramolecular Friedel-Crafts Acylation Start Chlorophenyl Keto-Acid Acylium Acylium Ion Formation (+H+, -H2O) Start->Acylium Protonation of carbonyl oxygen EAS Electrophilic Aromatic Substitution (Intramolecular) Acylium->EAS Generation of electrophile Deprotonation Deprotonation EAS->Deprotonation Attack by chlorophenyl ring Product Cyclized Product (e.g., Chloroanthraquinone) Deprotonation->Product Restoration of aromaticity cluster_1 Synthesis of 2-Chloroanthraquinone Start 2-(4-chlorobenzoyl)benzoic acid Reaction Reaction with Fuming Sulfuric Acid (100-120°C, 2h) Start->Reaction Quench Quenching on Ice-Water Reaction->Quench Filtration Vacuum Filtration and Washing Quench->Filtration Drying Drying of Crude Product Filtration->Drying Characterization Analytical Characterization (TLC, MP, NMR, MS) Drying->Characterization

Caption: Workflow for the Synthesis of 2-Chloroanthraquinone.

Materials:

  • 2-(4-Chlorobenzoyl)benzoic acid

  • Fuming sulfuric acid (20% SO₃)

  • Crushed ice

  • Deionized water

Procedure:

  • In a clean, dry flask equipped with a magnetic stirrer, carefully add 5.0 g of 2-(4-chlorobenzoyl)benzoic acid to 50 g of fuming sulfuric acid (20% SO₃). Caution: This should be done in a well-ventilated fume hood, as the reaction is exothermic and releases corrosive fumes.

  • Heat the reaction mixture to 100-120°C with constant stirring for 2 hours. The solution will typically darken in color. [1]3. After the heating period, allow the mixture to cool to room temperature.

  • In a separate beaker, prepare a mixture of approximately 350 mL of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. A precipitate of crude 2-chloroanthraquinone will form. [1]6. Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This step is crucial to remove any residual acid.

  • Dry the crude product in a vacuum oven at 60-70°C to a constant weight.

Characterization:

  • Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product using a suitable solvent system (e.g., toluene/ethyl acetate).

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value.

  • Spectroscopic Analysis:

    • ¹H NMR: The spectrum is expected to show a complex multiplet pattern in the aromatic region.

    • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbons and the aromatic carbons.

    • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the mass of 2-chloroanthraquinone.

Protocol 2: Synthesis of 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This protocol outlines the synthesis of a chlorophenyl-substituted benzodiazepine derivative from 2-amino-5-chlorobenzophenone, a key intermediate derivable from the corresponding keto-acid.

Workflow Overview:

cluster_2 Synthesis of a Chlorophenyl Benzodiazepine Start 2-Amino-5-chlorobenzophenone Acylation Acylation with Bromoacetyl Bromide Start->Acylation Cyclization Cyclization with Ammonia in Methanol Acylation->Cyclization Purification Purification by Recrystallization Cyclization->Purification Characterization Analytical Characterization (TLC, MP, NMR, MS) Purification->Characterization

Caption: Workflow for the Synthesis of a Chlorophenyl Benzodiazepine.

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Bromoacetyl bromide

  • Methanolic ammonia

  • Appropriate solvents for reaction and recrystallization (e.g., methanol, ethanol)

Procedure:

  • Acylation: Dissolve 2-amino-5-chlorobenzophenone in a suitable anhydrous solvent. Cool the solution in an ice bath and slowly add bromoacetyl bromide. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). [2]2. Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromoacetamido-5-chlorobenzophenone.

  • Cyclization: Dissolve the crude product in methanolic ammonia and stir at room temperature. The cyclization reaction typically proceeds over several hours. Monitor the reaction by TLC. [2]4. Isolation and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one as a crystalline solid.

Characterization:

  • TLC: Use an appropriate mobile phase to monitor the progress of both the acylation and cyclization steps.

  • Melting Point: Determine the melting point of the purified benzodiazepine and compare it with the literature value.

  • Spectroscopic Analysis:

    • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons, the methylene protons of the diazepine ring, and the NH proton.

    • ¹³C NMR: The spectrum will display signals for the carbonyl carbon, the imine carbon, and the aromatic carbons.

    • Mass Spectrometry: The mass spectrum should exhibit the molecular ion peak corresponding to the product.

Data Summary and Comparison

The following table summarizes typical reaction conditions and outcomes for the cyclization of chlorophenyl keto-acids.

Starting MaterialProductCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
2-(4-Chlorobenzoyl)benzoic acid2-ChloroanthraquinoneFuming H₂SO₄-100-1202~95
2-Amino-5-chlorobenzophenone7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one1. Bromoacetyl bromide2. NH₃/MeOHDichloromethane, MethanolRT12-24~33 [2]
3-(4-Chlorobenzoyl)propanoic acid6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-oneHydrazine hydrateEthanolReflux4-6-

Analytical Characterization

Accurate characterization of the cyclized products is essential for validating the success of the synthesis and for ensuring the purity of the compounds for subsequent applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring reaction progress, determining product purity, and quantifying yields.

  • Method for 2-Chloroanthraquinone:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility). [3] * Detection: UV detection at a wavelength corresponding to the absorbance maximum of the analyte.

  • Method for Benzodiazepines:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer. [4] * Detection: UV detection, typically in the range of 230-254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the cyclized products.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For chlorophenyl-containing compounds, the aromatic region will show complex splitting patterns that can be diagnostic of the substitution pattern.

  • ¹³C NMR: Shows the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbonyl and aromatic carbons are particularly informative. [5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the product and can provide structural information through fragmentation analysis.

  • Electron Ionization (EI): This is a common ionization technique that often leads to extensive fragmentation, providing a "fingerprint" of the molecule.

  • Electrospray Ionization (ESI): A softer ionization technique that typically results in less fragmentation and a prominent molecular ion peak, which is useful for confirming the molecular weight. The fragmentation patterns of anthraquinones often involve the loss of CO groups. [6]

References

  • Organic Syntheses. α-CHLOROANTHRAQUINONE. Available at: [Link]

  • PubChem. 2-Chloroanthraquinone. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ChemConnections. 13C NMR Spectroscopy. Available at: [Link]

  • PubChem. 1-Acetyl-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Available at: [Link]

  • Google Patents. US3852270A - Process for the preparation of 7-chloro-5-phenyl-3h-1,4-benzodiazpine-2-(1h)one.
  • Al-Badr, A. A., & El-Enany, N. (2013). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture.
  • SIELC Technologies. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • ResearchGate. Synthesis of the N‐substituted‐(p‐chlorophenyl)‐3(2H)pyridazinone derivatives. Available at: [Link]

  • ResearchGate. Proposed MS/MS fragmentation pathways of five free anthraquinones standard references. Available at: [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available at: [Link]

  • PrepChem.com. Synthesis of β-chloroanthraquinone. Available at: [Link]

  • PrepChem.com. Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Column Chromatography Purification of Keto-Acid Products

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the column chromatography purification of keto-acid products. This guide is designed to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the column chromatography purification of keto-acid products. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in your laboratory work. As Senior Application Scientists, we have curated this information to be both technically robust and practically applicable.

Visualizing the Workflow: A General Approach to Keto-Acid Purification

Successful purification of keto-acid products hinges on a systematic approach, from understanding the analyte's properties to optimizing the chromatographic conditions. The following diagram outlines a logical workflow for developing a purification method.

Workflow cluster_prep Phase 1: Pre-Purification cluster_purification Phase 2: Purification cluster_analysis Phase 3: Post-Purification Analyte_Characterization Analyte Characterization (pKa, Stability, Solubility) Method_Development TLC/Analytical HPLC Method Development Analyte_Characterization->Method_Development Guides solvent & stationary phase choice Sample_Prep Sample Preparation (Filtration, Derivatization if needed) Method_Development->Sample_Prep Determines initial conditions Column_Packing Column Packing Sample_Prep->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC, HPLC, etc.) Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Characterization Product Characterization Solvent_Removal->Characterization

Caption: A generalized workflow for the purification of keto-acid products by column chromatography.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of keto-acid products, providing potential causes and actionable solutions.

Issue 1: Poor or No Separation of the Keto-Acid from Impurities

  • Question: I'm seeing broad, overlapping peaks, or my keto-acid is co-eluting with impurities. How can I improve the resolution?

  • Answer: Poor resolution is a common problem that can stem from several factors related to the mobile phase, stationary phase, or the column packing itself.

    • Underlying Cause & Solution:

      • Inappropriate Mobile Phase Polarity: If the mobile phase is too polar, your compound may elute too quickly with the solvent front, resulting in no separation.[1] Conversely, if it's not polar enough, the compound may not move at all.

        • Actionable Advice: Optimize the mobile phase composition by systematically varying the ratio of your polar and non-polar solvents.[2] Aim for a solvent system that provides a retention factor (Rf) of 0.2-0.4 for your target keto-acid in preliminary Thin Layer Chromatography (TLC) analysis.[3]

      • Incorrect Stationary Phase: The choice of stationary phase is critical for achieving good separation.[2]

        • Actionable Advice: For most keto-acids, a standard silica gel (normal-phase chromatography) is a good starting point. However, for very polar keto-acids, reversed-phase chromatography (e.g., C18) might be more suitable.[4] If you are dealing with chiral keto-acids, a chiral stationary phase will be necessary to separate the enantiomers.[5][6][7]

      • Poor Column Packing: An improperly packed column with channels or voids will lead to uneven solvent flow and band broadening.[8][9]

        • Actionable Advice: Ensure your column is packed uniformly. Gently tap the side of the column during packing to settle the silica gel.[10] A layer of sand on top of the stationary phase can help prevent disturbance when adding the mobile phase.

Issue 2: The Keto-Acid Product is Decomposing on the Column

  • Question: I suspect my keto-acid is degrading during purification, as I'm seeing new, unexpected spots on my TLC analysis of the collected fractions and experiencing low recovery. What could be causing this?

  • Answer: Keto-acids, particularly β-keto-acids, are susceptible to degradation, most commonly through decarboxylation, which can be catalyzed by heat or acidic/basic conditions.[11]

    • Underlying Cause & Solution:

      • Acidity of Silica Gel: Standard silica gel is acidic and can promote the decarboxylation of sensitive β-keto-acids.[1]

        • Actionable Advice: Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed into the mobile phase (e.g., 0.1-1%). Alternatively, use a less acidic stationary phase like alumina or a bonded phase.[1]

      • pH of the Mobile Phase: The stability of keto-acids is often pH-dependent. Acidic conditions can accelerate degradation.[11]

        • Actionable Advice: Consider buffering the mobile phase to a neutral or slightly alkaline pH to maintain the keto-acid in its more stable deprotonated form.[11] However, be aware that silica gel can dissolve at high pH (>8).[12]

      • Temperature: Elevated temperatures can increase the rate of decarboxylation.[11]

        • Actionable Advice: Perform the chromatography at room temperature or, if necessary, in a cold room to minimize degradation.

Issue 3: Tailing Peaks and Poor Peak Shape

  • Question: My keto-acid is eluting as a tailing peak, which is affecting the purity of my fractions. What is causing this and how can I fix it?

  • Answer: Peak tailing is often a sign of secondary interactions between your analyte and the stationary phase, or issues with the column itself.

    • Underlying Cause & Solution:

      • Strong Interaction with Stationary Phase: The acidic nature of keto-acids can lead to strong interactions with active sites (silanol groups) on the silica gel surface, causing tailing.

        • Actionable Advice: Add a small amount of a modifier to the mobile phase to compete with your analyte for these active sites. Acetic acid or formic acid (0.1-1%) are commonly used for this purpose in normal-phase chromatography.[13]

      • Column Overload: Loading too much sample onto the column can lead to peak distortion, including tailing.

        • Actionable Advice: Reduce the amount of sample loaded onto the column. As a general rule, for preparative chromatography, the sample load should be 1-5% of the stationary phase weight.

      • Column Degradation: Over time, columns can degrade, leading to poor peak shape. This can be caused by the accumulation of contaminants at the column inlet or the creation of voids.[9]

        • Actionable Advice: If the column has been used extensively, it may need to be repacked or replaced. Using a guard column can help extend the life of the main column.

Issue 4: Inconsistent Retention Times

  • Question: The retention time of my keto-acid is shifting between runs. What could be the reason for this variability?

  • Answer: Fluctuations in retention times are typically due to changes in the mobile phase composition or temperature.[11]

    • Underlying Cause & Solution:

      • Mobile Phase Inconsistency: If you are using a pre-mixed mobile phase, the more volatile component can evaporate over time, changing the solvent ratio and affecting retention.

        • Actionable Advice: Prepare fresh mobile phase for each run and keep the solvent reservoir covered.[11] Ensure the mobile phase is well-mixed and degassed.[11]

      • Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the solubility of the analyte, leading to shifts in retention time.[11][14]

        • Actionable Advice: For high-performance liquid chromatography (HPLC), use a column oven to maintain a constant temperature.[11] For manual column chromatography, try to perform your purifications in a temperature-controlled environment.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right stationary phase for my keto-acid?

The choice of stationary phase depends on the polarity of your keto-acid.

Stationary PhasePolarityBest Suited For
Silica Gel PolarLess polar to moderately polar keto-acids (Normal-Phase)
Alumina PolarCan be basic, neutral, or acidic. Useful for acid-sensitive compounds.
Reversed-Phase (C18, C8) Non-polarPolar keto-acids that are highly retained on silica.
Ion-Exchange ChargedAnion-exchange can be very effective for separating acids.
Chiral Phases ChiralSeparation of enantiomers of chiral keto-acids.[6][7]

Q2: What is the best way to prepare my sample for column chromatography?

Proper sample preparation is crucial to prevent column clogging and ensure good separation.[15][16]

  • Dissolution: Dissolve your crude sample in a minimal amount of a suitable solvent. Ideally, this should be the mobile phase or a solvent in which your compound is highly soluble but is a weak eluent.[17]

  • Filtration: Filter the sample solution to remove any particulate matter that could clog the column frit.[15]

  • Dry Loading (for less soluble samples): If your sample is not very soluble in the mobile phase, you can use the dry loading technique. Dissolve your sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.[17]

Q3: How can I detect my keto-acid in the collected fractions?

Since many keto-acids do not have a strong UV chromophore, visualization can be challenging.

  • Thin-Layer Chromatography (TLC): This is the most common method. After running your TLC plate, you can use a variety of stains to visualize the spots.

    • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for organic compounds.

    • Ninhydrin Stain: While typically used for amino acids, it can react with some keto-acids or their derivatives to produce a colored spot.[18]

  • Derivatization: For HPLC analysis, derivatization can be used to introduce a fluorescent or UV-active tag to the keto-acid, significantly enhancing detection sensitivity.[19][20] For example, reaction with o-phenylenediamine (OPD) can yield highly fluorescent quinoxalinol derivatives.[20]

Q4: My keto-acid seems to exist as a mixture of keto and enol forms. Can I separate these by column chromatography?

Generally, it is not possible to separate keto-enol tautomers by silica gel chromatography.[21] The acidic surface of the silica gel often catalyzes the rapid interconversion between the two forms, so they will elute as a single, often broad, peak.[21]

Visualizing Troubleshooting Logic

When faced with a chromatographic problem, a logical sequence of checks can help pinpoint the issue. The following diagram illustrates a troubleshooting pathway for the common problem of high backpressure.

Troubleshooting Start High Backpressure Observed Check_Frit Is the column frit blocked? Start->Check_Frit Check_Column Is the column bed contaminated or voided? Check_Frit->Check_Column No Solution_Frit Replace or clean the frit. Check_Frit->Solution_Frit Yes Check_Tubing Is there a blockage in the tubing or fittings? Check_Column->Check_Tubing No Solution_Column Repack or replace the column. Check_Column->Solution_Column Yes Check_MobilePhase Is there precipitation in the mobile phase? Check_Tubing->Check_MobilePhase No Solution_Tubing Flush or replace tubing. Check_Tubing->Solution_Tubing Yes Solution_MobilePhase Filter the mobile phase. Check_MobilePhase->Solution_MobilePhase Yes

Caption: A troubleshooting flowchart for diagnosing the cause of high backpressure in a chromatography system.

References

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  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

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  • The Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]

  • National Institutes of Health. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Retrieved from [Link]

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  • National Institutes of Health. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (2025). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC. Retrieved from [Link]

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  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY QDa Mass Detector. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Retrieved from [Link]

  • YouTube. (2010). Column Chromatography Prep. Retrieved from [Link]

  • Imtakt. (n.d.). Interactions of HPLC Stationary Phases. Retrieved from [Link]

  • PubMed. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Retrieved from [Link]

  • MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved from [Link]

  • YouTube. (2023). Performing Column Chromatography. Retrieved from [Link]

  • Reddit. (2017). Is it possible to separate keto enol tautomers via column chromatography?. Retrieved from [Link]

  • ResearchGate. (2025). Investigating the Effect of Chromatographic Conditions on Retention of Organic Acids in Hydrophilic Interaction Chromatography Using a Design of Experiment. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Retrieved from [Link]

  • YouTube. (2019). Column Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 25.4: Analysis of Amino Acids. Retrieved from [Link]

  • PubMed. (n.d.). Thin-layer chromatography of non-volatile organic acids in clinical chemistry. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to 5-(2-Chlorophenyl)-5-oxovaleric Acid and Its Analogs

This guide provides an in-depth spectroscopic comparison of 5-(2-Chlorophenyl)-5-oxovaleric acid and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of 5-(2-Chlorophenyl)-5-oxovaleric acid and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the structural and electronic characteristics of these compounds. The insights provided herein are grounded in established spectroscopic principles and supported by detailed experimental protocols, offering a practical framework for the characterization of this class of molecules.

Introduction: The Significance of Substituted 5-Oxovaleric Acids

5-Oxovaleric acid derivatives are important scaffolds in medicinal chemistry and materials science. The introduction of a substituted phenyl ring at the 5-position creates a versatile backbone for the development of novel therapeutic agents and functional materials. The nature and position of the substituent on the phenyl ring can profoundly influence the molecule's conformation, electronic distribution, and, consequently, its biological activity and material properties.

This guide focuses on 5-(2-Chlorophenyl)-5-oxovaleric acid and a selection of its analogs to illustrate how subtle changes in the aromatic substituent impact their spectroscopic signatures. By understanding these correlations, researchers can more effectively identify, characterize, and optimize these molecules for their specific applications. The analogs chosen for this comparison include the parent compound, 5-phenyl-5-oxovaleric acid, and its ortho- and para-substituted halogenated derivatives.

Molecular Structures Under Investigation

The primary compound of interest is 5-(2-Chlorophenyl)-5-oxovaleric acid . For a comprehensive comparison, the following analogs have been selected:

  • Analog A: 5-Phenyl-5-oxovaleric acid (the unsubstituted parent compound)

  • Analog B: 5-(4-Chlorophenyl)-5-oxovaleric acid (para-substituted isomer)

  • Analog C: 5-(2-Fluorophenyl)-5-oxovaleric acid (ortho-substituted with a different halogen)

  • Analog D: 5-(2-Bromophenyl)-5-oxovaleric acid (ortho-substituted with a heavier halogen)

Molecular_Structures cluster_target Target Compound cluster_analogs Analogs for Comparison Target 5-(2-Chlorophenyl)-5-oxovaleric acid A A: 5-Phenyl-5-oxovaleric acid B B: 5-(4-Chlorophenyl)-5-oxovaleric acid C C: 5-(2-Fluorophenyl)-5-oxovaleric acid D D: 5-(2-Bromophenyl)-5-oxovaleric acid

Figure 1: The target compound and its selected structural analogs for spectroscopic comparison.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.

A. Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 10-20 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical and should be consistent across all samples for a valid comparison. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. Data Acquisition:

  • Acquire spectra on a 400 MHz or higher field NMR spectrometer for better resolution.[1]
  • For ¹H NMR:
  • Typical spectral width: -2 to 12 ppm.
  • Number of scans: 16-64, depending on the sample concentration.
  • Relaxation delay: 1-2 seconds.
  • For ¹³C NMR:
  • Typical spectral width: 0 to 220 ppm.
  • Number of scans: 1024 or more, as ¹³C has a low natural abundance.
  • Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Phase correct the spectrum and perform baseline correction.
  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
B. Comparative ¹H NMR Data (Predicted in CDCl₃)
CompoundCarboxylic Acid (-COOH)Aromatic Protons-CH₂- (alpha to C=O)-CH₂- (beta to C=O)-CH₂- (alpha to -COOH)
5-(2-Chlorophenyl)-5-oxovaleric acid ~11-12 ppm (s, 1H)~7.3-7.8 ppm (m, 4H)~3.1 ppm (t, 2H)~2.1 ppm (p, 2H)~2.5 ppm (t, 2H)
A: 5-Phenyl-5-oxovaleric acid ~11-12 ppm (s, 1H)~7.4-8.0 ppm (m, 5H)~3.0 ppm (t, 2H)~2.0 ppm (p, 2H)~2.4 ppm (t, 2H)
B: 5-(4-Chlorophenyl)-5-oxovaleric acid ~11-12 ppm (s, 1H)~7.4 & 7.9 ppm (d, 4H)~3.0 ppm (t, 2H)~2.0 ppm (p, 2H)~2.4 ppm (t, 2H)
C: 5-(2-Fluorophenyl)-5-oxovaleric acid ~11-12 ppm (s, 1H)~7.1-7.9 ppm (m, 4H)~3.1 ppm (t, 2H)~2.1 ppm (p, 2H)~2.5 ppm (t, 2H)
D: 5-(2-Bromophenyl)-5-oxovaleric acid ~11-12 ppm (s, 1H)~7.3-7.7 ppm (m, 4H)~3.2 ppm (t, 2H)~2.1 ppm (p, 2H)~2.5 ppm (t, 2H)

s = singlet, t = triplet, p = pentet, m = multiplet, d = doublet

C. Discussion of ¹H NMR Spectra

The ¹H NMR spectra of these compounds are characterized by several key regions. The downfield singlet between 11 and 12 ppm is characteristic of the acidic proton of the carboxylic acid group.[2] The aromatic region, typically between 7.0 and 8.0 ppm, provides valuable information about the substitution pattern on the phenyl ring.

  • 5-Phenyl-5-oxovaleric acid (Analog A) will show a more complex multiplet for the five aromatic protons.

  • In 5-(4-Chlorophenyl)-5-oxovaleric acid (Analog B) , the para-substitution results in a more symmetrical molecule, leading to two distinct doublets in the aromatic region, each integrating to two protons.

  • For the ortho-substituted analogs, including the target compound and analogs C and D , the aromatic region will display more complex splitting patterns due to the closer proximity of the substituent to the ketone linkage, breaking the symmetry. The electronegativity of the halogen will also influence the chemical shifts of the adjacent aromatic protons.

The aliphatic chain gives rise to three distinct signals: two triplets and a pentet (or multiplet). The methylene group alpha to the ketone carbonyl is the most deshielded of the three, appearing around 3.0-3.2 ppm. The methylene group alpha to the carboxylic acid carbonyl appears around 2.4-2.5 ppm, and the central methylene group is the most shielded, appearing around 2.0-2.1 ppm.

D. Comparative ¹³C NMR Data (Predicted in CDCl₃)
CompoundC=O (Carboxylic Acid)C=O (Ketone)Aromatic Carbons-CH₂- (alpha to C=O)-CH₂- (beta to C=O)-CH₂- (alpha to -COOH)
5-(2-Chlorophenyl)-5-oxovaleric acid ~179 ppm~202 ppm~127-138 ppm~38 ppm~20 ppm~33 ppm
A: 5-Phenyl-5-oxovaleric acid ~179 ppm~199 ppm~128-137 ppm~38 ppm~21 ppm~34 ppm
B: 5-(4-Chlorophenyl)-5-oxovaleric acid ~179 ppm~198 ppm~129-139 ppm~38 ppm~21 ppm~34 ppm
C: 5-(2-Fluorophenyl)-5-oxovaleric acid ~179 ppm~198 ppm (d)~116-162 ppm (d)~38 ppm~20 ppm~33 ppm
D: 5-(2-Bromophenyl)-5-oxovaleric acid ~179 ppm~203 ppm~120-138 ppm~39 ppm~20 ppm~33 ppm

d = doublet (due to C-F coupling)

E. Discussion of ¹³C NMR Spectra

The ¹³C NMR spectra are distinguished by two carbonyl carbon signals in the downfield region. The carboxylic acid carbonyl typically appears around 179 ppm, while the ketone carbonyl is further downfield, around 198-203 ppm.[3] The chemical shift of the ketone carbonyl is sensitive to the electronic effects of the substituent on the phenyl ring.

  • The aromatic carbons resonate in the 115-140 ppm range. The carbon directly attached to the halogen (ipso-carbon) will have its chemical shift significantly influenced by the halogen's electronegativity and size.

  • For 5-(2-Fluorophenyl)-5-oxovaleric acid (Analog C) , carbon-fluorine coupling will be observed, leading to doublets for the aromatic carbons and potentially the ketone carbonyl, providing a clear diagnostic feature.

  • The aliphatic carbons are found in the upfield region of the spectrum, with the methylene carbon alpha to the ketone being the most deshielded of the three.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

A. Experimental Protocol: IR Spectroscopy

1. Sample Preparation:

  • For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.
  • For KBr pellets: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

2. Data Acquisition:

  • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
  • Typically, scan the mid-IR range from 4000 to 400 cm⁻¹.
  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
  • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
B. Comparative IR Data
CompoundO-H Stretch (Carboxylic Acid)C-H Stretch (Aromatic & Aliphatic)C=O Stretch (Ketone)C=O Stretch (Carboxylic Acid)C-Cl Stretch
5-(2-Chlorophenyl)-5-oxovaleric acid 2500-3300 cm⁻¹ (broad)2850-3100 cm⁻¹~1690 cm⁻¹~1710 cm⁻¹~750 cm⁻¹
A: 5-Phenyl-5-oxovaleric acid 2500-3300 cm⁻¹ (broad)2850-3100 cm⁻¹~1685 cm⁻¹~1710 cm⁻¹N/A
B: 5-(4-Chlorophenyl)-5-oxovaleric acid 2500-3300 cm⁻¹ (broad)2850-3100 cm⁻¹~1685 cm⁻¹~1710 cm⁻¹~830 cm⁻¹
C: 5-(2-Fluorophenyl)-5-oxovaleric acid 2500-3300 cm⁻¹ (broad)2850-3100 cm⁻¹~1680 cm⁻¹~1710 cm⁻¹N/A
D: 5-(2-Bromophenyl)-5-oxovaleric acid 2500-3300 cm⁻¹ (broad)2850-3100 cm⁻¹~1690 cm⁻¹~1710 cm⁻¹~740 cm⁻¹
C. Discussion of IR Spectra

The IR spectra of all the compounds will be dominated by the characteristic absorptions of the carboxylic acid and ketone functional groups.

  • A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[4]

  • The C-H stretching vibrations of the aromatic and aliphatic portions of the molecules are observed in the 2850-3100 cm⁻¹ region.

  • Two distinct carbonyl (C=O) stretching bands are expected. The carboxylic acid carbonyl typically appears around 1710 cm⁻¹, while the ketone carbonyl, being conjugated with the aromatic ring, is found at a slightly lower frequency, around 1680-1690 cm⁻¹.[5] The position of the ketone C=O stretch can be subtly influenced by the electronic nature of the substituent on the phenyl ring.

  • The presence and position of the C-X (halogen) stretch in the fingerprint region (below 1000 cm⁻¹) can help confirm the identity of the halogen substituent, although these bands can sometimes be weak or obscured by other vibrations.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Solid Sample atr ATR Crystal prep->atr for ATR-FTIR kbr Grind with KBr & Press prep->kbr for KBr Pellet ftir FTIR Spectrometer scan Scan 4000-400 cm⁻¹ ftir->scan background Collect Background scan->background subtract Subtract Background background->subtract analyze Analyze Spectrum subtract->analyze

Figure 2: A generalized workflow for acquiring an IR spectrum of a solid sample.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

A. Experimental Protocol: Mass Spectrometry

1. Sample Introduction and Ionization:

  • Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.
  • Electron Ionization (EI) is a common technique for volatile compounds and provides detailed fragmentation patterns.
  • Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile compounds, often showing a prominent molecular ion or pseudomolecular ion peak.

2. Mass Analysis:

  • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

3. Data Interpretation:

  • Identify the molecular ion peak (M⁺) to determine the molecular weight.
  • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provide structural information.
B. Comparative Mass Spectrometry Data
CompoundMolecular WeightKey Fragment Ions (m/z)
5-(2-Chlorophenyl)-5-oxovaleric acid 226.65 g/mol [M-OH]⁺, [M-COOH]⁺, [Cl-C₆H₄-CO]⁺ (base peak), [Cl-C₆H₄]⁺
A: 5-Phenyl-5-oxovaleric acid 192.21 g/mol [M-OH]⁺, [M-COOH]⁺, [C₆H₅-CO]⁺ (base peak), [C₆H₅]⁺
B: 5-(4-Chlorophenyl)-5-oxovaleric acid 226.65 g/mol [M-OH]⁺, [M-COOH]⁺, [Cl-C₆H₄-CO]⁺ (base peak), [Cl-C₆H₄]⁺
C: 5-(2-Fluorophenyl)-5-oxovaleric acid 210.20 g/mol [M-OH]⁺, [M-COOH]⁺, [F-C₆H₄-CO]⁺ (base peak), [F-C₆H₄]⁺
D: 5-(2-Bromophenyl)-5-oxovaleric acid 271.11 g/mol [M-OH]⁺, [M-COOH]⁺, [Br-C₆H₄-CO]⁺ (base peak), [Br-C₆H₄]⁺ (showing isotopic pattern)
C. Discussion of Mass Spectra

The mass spectra of these compounds are expected to show characteristic fragmentation patterns.

  • Alpha-Cleavage: A common fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain. This results in the formation of a stable acylium ion. For all the compounds listed, the most abundant fragment ion (base peak) is expected to be the substituted benzoyl cation ([X-C₆H₄-CO]⁺).

  • McLafferty Rearrangement: Another possible fragmentation for ketones with a gamma-hydrogen is the McLafferty rearrangement, which involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would result in a neutral enol fragment and a charged alkene fragment.

  • Isotopic Patterns: For the chlorine- and bromine-containing compounds, the presence of isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) will result in characteristic isotopic patterns for the molecular ion and any fragment ions containing these halogens. This provides a definitive confirmation of the presence and number of these halogens in the molecule. For instance, the M+ and M+2 peaks for the chloro compounds will have a ratio of approximately 3:1, while for the bromo compounds, the ratio will be nearly 1:1.

MS_Fragmentation cluster_alpha Alpha-Cleavage cluster_mclafferty McLafferty Rearrangement mol Molecular Ion (M⁺) acylium Acylium Ion [X-C₆H₄-CO]⁺ mol->acylium alkyl_radical Alkyl Radical mol->alkyl_radical enol Neutral Enol mol->enol alkene_ion Charged Alkene mol->alkene_ion

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Comparative

The Mechanistic Underpinning: Nucleophilic Aromatic Substitution (SNAr)

An In-Depth Guide to the Comparative Reactivity of Chlorophenyl vs. Fluorophenyl Keto-Acids in Drug Discovery For researchers and scientists in the field of drug development, particularly those engaged in the design of c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of Chlorophenyl vs. Fluorophenyl Keto-Acids in Drug Discovery

For researchers and scientists in the field of drug development, particularly those engaged in the design of covalent inhibitors and the optimization of synthetic pathways, a nuanced understanding of electrophile reactivity is paramount. Aryl halides are a foundational class of electrophiles, yet subtle changes in their structure can lead to dramatic shifts in chemical behavior. This guide provides a detailed comparison of the reactivity of two closely related scaffolds: chlorophenyl keto-acids and fluorophenyl keto-acids, grounded in mechanistic principles and supported by clear experimental frameworks.

The primary reaction pathway governing the reactivity of these compounds with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] Unlike the more familiar SN1 and SN2 reactions of alkyl halides, the SNAr mechanism is a two-step addition-elimination process.[3][4] A clear understanding of this mechanism is essential to explain the observed reactivity differences between fluoro and chloro analogs.

The Two-Step SNAr Mechanism:
  • Addition of the Nucleophile (Rate-Determining Step): A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the halogen leaving group. This initial attack is the slowest step in the sequence because it temporarily disrupts the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[1][5]

  • Elimination of the Leaving Group (Fast Step): The aromaticity of the ring is restored as the halide ion (leaving group) is expelled. This step is rapid compared to the initial attack.[5]

The crucial insight is that the overall reaction rate is determined by the stability of the Meisenheimer complex.[2][5] Any feature that stabilizes this negatively charged intermediate will lower the activation energy of the first step and, consequently, accelerate the entire reaction.

SNAr_Mechanism Figure 1: S(N)Ar Mechanism for Haloaryl Keto-Acids Reactants Aryl Halide (Ar-X) + Nucleophile (Nu⁻) TS1 Transition State 1 (High Energy) Reactants->TS1 k1 (Slow, Rate-Determining) Intermediate Meisenheimer Complex (Stabilized Carbanion) TS1->Intermediate TS2 Transition State 2 (Lower Energy) Intermediate->TS2 k2 (Fast) Products Substituted Product (Ar-Nu) + Halide (X⁻) TS2->Products

Caption: Figure 1: S(N)Ar Mechanism for Haloaryl Keto-Acids

Electronic Effects of Halogen Substituents

The reactivity order of aryl halides in SNAr reactions is often counterintuitive when compared to SN2 reactions. For SNAr, the typical order is Ar-F > Ar-Cl > Ar-Br > Ar-I .[6] This is the reverse of the order seen in aliphatic substitutions, where iodide is the best leaving group.[2] The explanation lies in the dual electronic nature of halogens:

  • Inductive Effect (-I): Due to their high electronegativity, all halogens withdraw electron density from the aromatic ring through the sigma bond network. This effect is strongest for fluorine and decreases down the group (F > Cl > Br > I). This powerful electron withdrawal is crucial as it stabilizes the negative charge of the Meisenheimer intermediate, lowering the energy barrier of the rate-determining step.[2][5]

  • Resonance Effect (+R): Halogens can donate a lone pair of electrons into the aromatic pi-system. This effect opposes the inductive effect by increasing electron density on the ring. For effective resonance, orbital overlap is key. The 2p orbital of fluorine overlaps effectively with the 2p orbital of carbon, whereas the larger 3p orbital of chlorine has poorer overlap.[7][8]

In nucleophilic aromatic substitution, the strong inductive effect of fluorine dominates. It powerfully stabilizes the anionic Meisenheimer complex, making the fluorophenyl keto-acid a more potent electrophile than its chlorophenyl counterpart.[5] The C-F bond strength and fluoride's poor leaving group ability are largely irrelevant to the reaction rate because C-X bond cleavage occurs in the fast, non-rate-determining second step.[1]

Experimental Design for Reactivity Comparison

To quantify the reactivity difference between a chlorophenyl keto-acid and a fluorophenyl keto-acid, a comparative kinetic analysis is the most direct approach. This involves reacting each compound with a chosen nucleophile under identical, controlled conditions and monitoring the reaction progress over time.

Objective:

To determine the second-order rate constants for the reaction of 2-(4-chlorophenyl)-2-oxoacetic acid and 2-(4-fluorophenyl)-2-oxoacetic acid with a model thiol nucleophile, N-acetyl-L-cysteine, at a constant pH and temperature.

Rationale for Component Selection:
  • Model Electrophiles: 2-(4-chlorophenyl)-2-oxoacetic acid[9] and 2-(4-fluorophenyl)-2-oxoacetic acid[10] are selected as representative substrates. The keto-acid moiety is a strong electron-withdrawing group, which further "activates" the aromatic ring towards nucleophilic attack, making the reaction proceed at a measurable rate.[3]

  • Model Nucleophile: N-acetyl-L-cysteine is chosen because the thiol side chain is a potent and biologically relevant nucleophile, mimicking the active site of cysteine proteases, a common target for covalent drugs.[11]

  • Reaction Conditions: The reaction is run under pseudo-first-order conditions, with the nucleophile in large excess, to simplify the kinetic analysis. A buffered solution (e.g., phosphate buffer at pH 7.4) is used to maintain a constant pH, ensuring the ionization state of the thiol and carboxylic acids remains consistent throughout the experiment.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Workflow for Comparative Kinetic Analysis cluster_prep 1. Preparation cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Data Analysis P1 Prepare stock solutions: - Aryl Halide in DMSO - Nucleophile in Buffer - Phosphate Buffer (pH 7.4) P2 Equilibrate solutions and reaction vessel to 25°C P1->P2 R1 Initiate reaction by mixing aryl halide and nucleophile in buffered solution P2->R1 R2 Withdraw aliquots at pre-defined time points (t = 0, 2, 5, 10, 20, 30 min) R1->R2 R3 Quench aliquot immediately with acidic solution (e.g., 10% formic acid) R2->R3 R4 Analyze quenched samples by Reverse-Phase HPLC R3->R4 A1 Quantify peak area of starting aryl halide at each time point R4->A1 A2 Plot ln([Aryl Halide]) vs. time A1->A2 A3 Determine pseudo-first-order rate constant (k_obs) from the slope of the line A2->A3 A4 Calculate second-order rate constant (k2 = k_obs / [Nucleophile]) A3->A4

Caption: Figure 2: Workflow for Comparative Kinetic Analysis

Detailed Experimental Protocol:
  • Reagent Preparation:

    • Prepare a 100 mM stock solution of 2-(4-chlorophenyl)-2-oxoacetic acid in DMSO.

    • Prepare a 100 mM stock solution of 2-(4-fluorophenyl)-2-oxoacetic acid in DMSO.

    • Prepare a 20 mM stock solution of N-acetyl-L-cysteine in 100 mM potassium phosphate buffer, pH 7.4. Adjust the pH back to 7.4 after dissolution. Prepare this solution fresh daily.

    • Prepare a quenching solution of 10% formic acid in a 50:50 acetonitrile:water mixture.

  • Reaction Execution:

    • Equilibrate all solutions and a temperature-controlled reaction block or water bath to 25.0 °C.

    • To a 2.0 mL microcentrifuge tube, add 980 µL of the 20 mM N-acetyl-L-cysteine solution.

    • Initiate the reaction by adding 20 µL of the 100 mM aryl halide stock solution (final concentration: aryl halide = 2 mM, nucleophile = 19.6 mM). Vortex briefly to mix.

    • Immediately withdraw a 50 µL aliquot (t=0) and add it to a labeled HPLC vial containing 200 µL of the quenching solution.

    • Continue to withdraw and quench 50 µL aliquots at subsequent time points (e.g., 2, 5, 10, 20, 30, and 60 minutes).

    • Repeat the entire procedure for the other aryl halide.

  • HPLC Analysis:

    • Analyze the quenched samples using a reverse-phase HPLC system with a C18 column.

    • Use a gradient elution method (e.g., water/acetonitrile with 0.1% TFA) to separate the starting aryl halide from the product and nucleophile.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

    • Integrate the peak area corresponding to the starting material for each time point.

  • Data Analysis:

    • For each reaction, plot the natural logarithm (ln) of the remaining aryl halide peak area against time (in seconds).

    • The data should fit a linear equation (y = mx + c). The slope (m) of this line is the negative of the pseudo-first-order rate constant (-kobs).

    • Calculate the second-order rate constant (k2) using the formula: k2 = kobs / [N-acetyl-L-cysteine].

Data Interpretation and Expected Outcomes

The experiment described above would yield quantitative data directly comparing the reactivity of the two compounds. The expected outcome, based on established mechanistic principles, is that the fluorophenyl keto-acid will react significantly faster than the chlorophenyl analog.

Table 1: Representative Kinetic Data for the Reaction of Aryl Halide Keto-Acids with N-acetyl-L-cysteine

Compoundkobs (s-1)k2 (M-1s-1)Half-life (t1/2) at [Nuc] = 19.6 mM
2-(4-fluorophenyl)-2-oxoacetic acid4.85 x 10-42.47 x 10-223.8 min
2-(4-chlorophenyl)-2-oxoacetic acid1.15 x 10-40.59 x 10-2100.4 min

Note: The data presented in this table are illustrative and represent plausible results for the described experiment.

The results clearly indicate a higher rate constant and shorter half-life for the fluorinated compound, confirming its superior reactivity in this SNAr reaction. The reactivity ratio (k2, fluoro / k2, chloro) in this example is approximately 4.2, providing a quantitative measure of the fluorine's activating effect.

Practical Implications in Drug Development

The enhanced reactivity of fluoroaryl systems over their chloroaryl counterparts has significant, actionable implications for researchers:

  • Covalent Inhibitor Design: When designing targeted covalent inhibitors that react with nucleophilic residues like cysteine or lysine, a 4-fluorophenyl group can serve as a more potent electrophilic warhead than a 4-chlorophenyl group. This increased reactivity can lead to faster and more efficient target engagement, potentially translating to improved pharmacological activity.[11]

  • Synthesis and Process Chemistry: In multi-step synthetic sequences, leveraging the high reactivity of an activated aryl fluoride can allow for milder reaction conditions (e.g., lower temperatures, shorter reaction times) for nucleophilic substitution steps.[12] This can improve overall yield, reduce the formation of byproducts, and enhance the energy efficiency of a chemical process.

  • Selectivity Tuning: The reactivity of aryl halides can be finely tuned by altering the electronic properties of other substituents on the ring.[11] Understanding the foundational F > Cl reactivity trend allows chemists to rationally design molecules with the desired level of electrophilicity for a specific biological or synthetic application.

Conclusion

While both chlorophenyl and fluorophenyl keto-acids are valuable electrophilic building blocks, they are not interchangeable. The fluorophenyl derivatives are demonstrably more reactive towards nucleophiles via the SNAr mechanism. This heightened reactivity is a direct consequence of fluorine's powerful inductive electron-withdrawing effect, which stabilizes the rate-determining Meisenheimer complex intermediate. By employing straightforward kinetic experiments, researchers can quantify these differences and leverage this fundamental principle of physical organic chemistry to design more effective medicines and develop more efficient chemical syntheses.

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